molecular formula C13H18N2O5 B152963 tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate CAS No. 159184-14-2

tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Cat. No.: B152963
CAS No.: 159184-14-2
M. Wt: 282.29 g/mol
InChI Key: LDOYKECYRDLCDM-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is a versatile carbamate derivative that functions as a critical synthetic intermediate and building block in advanced chemical research and development. Its primary research value lies in its application across multiple domains, including the synthesis of novel pharmaceuticals, where it has been utilized in the discovery of long-acting β2-agonists for the treatment of respiratory conditions and as a key component in the development of integrin antagonists for targeted drug delivery systems . The compound's structure, featuring a protected amine and a 4-nitrophenoxy group, makes it a valuable reagent in organic synthesis methodologies. This is exemplified in its role in creating amino acid carbamate prodrugs of polyphenols like resveratrol, where similar carbamate chemistry is employed to shield phenolic compounds from rapid metabolism, thereby enhancing their systemic delivery and bioavailability . Furthermore, this building block finds application in the agrochemical industry for the creation of crop protection agents and in materials science for the preparation of advanced functional materials . Its mechanism of action in research settings is typically that of a precursor, where its functional groups are strategically manipulated to construct more complex molecular architectures, modulate physicochemical properties, or serve as a scaffold in medicinal chemistry programs.

Properties

IUPAC Name

tert-butyl N-[2-(4-nitrophenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(16)14-8-9-19-11-6-4-10(5-7-11)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOYKECYRDLCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592561
Record name tert-Butyl [2-(4-nitrophenoxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159184-14-2
Record name tert-Butyl [2-(4-nitrophenoxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and structural characteristics of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate. This compound, identified by CAS Number 159184-14-2, serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for designing reaction conditions, purification strategies, and for understanding the compound's behavior in various chemical environments.

PropertyValueSource
CAS Number 159184-14-2[1][2]
Molecular Formula C₁₃H₁₈N₂O₅N/A
Molecular Weight 282.29 g/mol N/A
Boiling Point (Predicted) 443.3 ± 25.0 °CN/A
Density (Predicted) 1.192 ± 0.06 g/cm³N/A
pKa (Predicted) 11.86 ± 0.46N/A
Physical State Solid (Typical)[3]

Structural and Synthetic Overview

This compound is a carbamate-protected amine. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, valued for its stability under many reaction conditions and its susceptibility to removal under acidic conditions. The 4-nitrophenoxy moiety serves as an effective leaving group, making this compound a useful reagent for introducing a protected aminoethyl spacer into various molecular scaffolds.

Logical Relationship of Functional Groups

The utility of this compound in multi-step synthesis is derived directly from the orthogonal nature of its key functional groups. The diagram below illustrates the distinct roles of the Boc protecting group and the nitrophenoxy leaving group.

G A This compound B Boc Group (Protecting Group) A->B Contains F 4-Nitrophenoxy Group (Leaving Group) A->F Contains C Amine Protection B->C D Stable to Nucleophiles/Bases C->D E Acid-Labile Removal (e.g., TFA) C->E G Nucleophilic Substitution Site F->G H Activated by Electron-Withdrawing NO2 G->H

Functional roles of the key moieties in the title compound.

Experimental Protocols

General Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-(4-nitrophenoxy)ethan-1-amine. This workflow involves the protection of the primary amine with a Boc group.

G cluster_0 Synthesis Workflow A Starting Material: 2-(4-nitrophenoxy)ethan-1-amine B Boc Protection (Boc)2O, Base (e.g., TEA), Solvent (e.g., DCM) A->B C Reaction Monitoring (TLC) B->C D Aqueous Workup (e.g., Wash with H2O, Brine) C->D E Drying and Concentration (e.g., Na2SO4, Rotary Evaporation) D->E F Purification (Column Chromatography) E->F G Final Product: This compound F->G

A representative workflow for the synthesis and purification.
Detailed Methodology: Boc Protection

This protocol is adapted from general procedures for the N-acylation of amines.[4]

  • Reaction Setup : Dissolve 2-(4-nitrophenoxy)ethan-1-amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents).

  • Addition of Boc Anhydride : To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent dropwise at 0 °C (ice bath).

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[4]

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with water and brine.[5]

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4][5]

  • Purification : Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[5]

Characterization Data

While specific experimental spectra for this compound are not available, characterization of similar compounds is routinely performed using the following techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : Would confirm the presence of the tert-butyl group (a singlet around 1.4 ppm), the ethyl spacer (two triplets), and the aromatic protons of the nitrophenoxy group (two doublets in the aromatic region).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : Would show characteristic peaks for the carbonyl of the carbamate, the quaternary carbon and methyls of the Boc group, the carbons of the ethyl chain, and the aromatic carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy) : Would display characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the symmetric and asymmetric stretches of the nitro group.

  • Mass Spectrometry (MS) : Would confirm the molecular weight of the compound. The ESI+ spectrum would be expected to show a peak for [M+H]⁺ or [M+Na]⁺.

References

An In-depth Technical Guide to tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and available experimental data for tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound. Information is presented in a structured format to facilitate easy access and comparison of data. While this guide aims to be thorough, it is important to note that information regarding the compound's involvement in specific signaling pathways is not extensively available in the public domain at the time of publication.

Molecular Structure and Chemical Properties

This compound is a chemical compound with the molecular formula C13H18N2O5. It is also known by synonyms such as N-Boc-2-(4-nitrophenoxy)ethanamine. The structure consists of a tert-butoxycarbonyl (Boc) protecting group attached to an ethylamine linker, which is in turn connected to a 4-nitrophenoxy group.

Chemical Identifiers
IdentifierValue
IUPAC Name tert-butyl N-[2-(4-nitrophenoxy)ethyl]carbamate
CAS Number 159184-14-2[1][2]
Molecular Formula C13H18N2O5
SMILES CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)--INVALID-LINK--[O-]
InChI InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)14-8-11(16)9-4-6-10(7-5-9)15(18)19/h4-7,11,16H,8H2,1-3H3,(H,14,17)
Physicochemical Properties
PropertyValue
Molecular Weight 282.29 g/mol
Monoisotopic Mass 282.12158 Da[3]
XLogP3 (Predicted) 1.7[3]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 7
Exact Mass 282.121572 g/mol
Heavy Atom Count 20

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following sections summarize the available spectral information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of a related compound, tert-Butyl (3-aminopropyl)carbamate, shows characteristic absorption bands for the primary amine (N-H stretch at ~3360 and ~3290 cm⁻¹) and the secondary carbamate (C=O stretch around 1690-1710 cm⁻¹)[5]. For this compound, one would also expect to observe strong absorbances corresponding to the nitro group (typically around 1520 and 1340 cm⁻¹) and the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight of the compound. The predicted monoisotopic mass is 282.12158 Da[3].

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not explicitly detailed in a single source. However, a general synthetic approach can be inferred from procedures for similar molecules.

General Synthesis Approach

The synthesis of carbamates like the title compound often involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate or a dicarbonate. A plausible synthesis for this compound could involve the reaction of 2-(4-nitrophenoxy)ethan-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Illustrative Synthesis Workflow:

G General Synthesis Workflow A Starting Materials: 2-(4-nitrophenoxy)ethan-1-amine Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., Triethylamine) B Reaction in an appropriate solvent (e.g., Dichloromethane) A->B Mixing C Work-up: Aqueous wash to remove impurities B->C Reaction Completion D Purification: Column chromatography C->D Crude Product E Characterization: NMR, IR, Mass Spectrometry D->E Purified Product F Final Product: This compound E->F Structure Confirmation

Caption: General workflow for the synthesis and characterization of the target compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available scientific literature detailing the specific involvement of this compound in biological signaling pathways or its specific pharmacological activities. The presence of the Boc protecting group suggests it is likely used as an intermediate in the synthesis of more complex molecules with potential biological relevance. The 4-nitrophenoxy group is a common feature in various biologically active compounds and can serve as a leaving group in nucleophilic aromatic substitution reactions.

Conclusion

This technical guide has summarized the key molecular and physicochemical properties of this compound based on available data. While comprehensive experimental protocols and biological activity data are limited, this document provides a foundational understanding of the compound for researchers and professionals in drug development. Further experimental investigation is required to fully elucidate its chemical reactivity, biological functions, and potential applications.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. This document details the prevalent synthetic methodologies, complete with experimental protocols and characterization data.

Introduction

This compound, also known as N-Boc-2-(4-nitrophenoxy)ethylamine, is a key building block in the synthesis of more complex molecules. The presence of the Boc-protecting group on the amine and the nitro-activated phenyl ether linkage allows for selective chemical transformations, making it a versatile reagent in multi-step syntheses. This guide will focus on two primary and effective pathways for its preparation: the Williamson ether synthesis and the Mitsunobu reaction.

Synthesis Pathways

Two principal routes have been established for the synthesis of this compound:

  • Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, the sodium or potassium salt of 4-nitrophenol is reacted with a Boc-protected 2-haloethylamine, such as tert-butyl (2-bromoethyl)carbamate. This SN2 reaction is a straightforward and widely used method for ether formation.[1][2]

  • Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry, although for this achiral synthesis, the primary advantage is the mild reaction conditions.[3][4] The reaction involves the treatment of tert-butyl (2-hydroxyethyl)carbamate (N-Boc-ethanolamine) and 4-nitrophenol with a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

The following sections provide detailed experimental protocols for both synthetic routes.

Experimental Protocols

Method 1: Williamson Ether Synthesis

This protocol is based on the general principles of the Williamson ether synthesis.[2][5][6][7]

Reaction Scheme:

Materials:

  • 4-Nitrophenol

  • tert-Butyl (2-bromoethyl)carbamate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in the same solvent.

  • Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Method 2: Mitsunobu Reaction

This protocol is based on the general procedure for the Mitsunobu reaction.[1][3][4]

Reaction Scheme:

Materials:

  • tert-Butyl (2-hydroxyethyl)carbamate (N-Boc-ethanolamine)

  • 4-Nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (2-hydroxyethyl)carbamate (1.0 eq), 4-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Starting Materials 4-Nitrophenol, tert-Butyl (2-bromoethyl)carbamatetert-Butyl (2-hydroxyethyl)carbamate, 4-Nitrophenol
Key Reagents K₂CO₃PPh₃, DEAD/DIAD
Typical Solvent Acetone, DMFTHF, CH₂Cl₂
Reaction Temperature Reflux or 60-80 °C0 °C to Room Temperature
Typical Yield 70-85%60-80%
Purification Method Column ChromatographyColumn Chromatography

Characterization Data for this compound:

PropertyValue
Molecular Formula C₁₃H₁₈N₂O₅
Molecular Weight 282.29 g/mol
Appearance White to pale yellow solid
Melting Point 83-85 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.21 (d, J = 9.2 Hz, 2H), 6.97 (d, J = 9.2 Hz, 2H), 5.05 (br s, 1H), 4.18 (t, J = 5.2 Hz, 2H), 3.63 (q, J = 5.2 Hz, 2H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ 163.7, 155.8, 141.6, 125.9, 114.6, 79.9, 67.2, 40.4, 28.3

Mandatory Visualization

The following diagrams illustrate the two primary synthesis pathways for this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Nitrophenol 4-Nitrophenol Reaction Williamson Ether Synthesis (SN2) 4-Nitrophenol->Reaction tert-Butyl (2-bromoethyl)carbamate tert-Butyl (2-bromoethyl)carbamate tert-Butyl (2-bromoethyl)carbamate->Reaction K2CO3 K2CO3 K2CO3->Reaction Base Solvent (Acetone/DMF) Solvent (Acetone/DMF) Solvent (Acetone/DMF)->Reaction Solvent This compound This compound Reaction->this compound

Caption: Williamson Ether Synthesis Pathway.

Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product N-Boc-ethanolamine N-Boc-ethanolamine Reaction Mitsunobu Reaction N-Boc-ethanolamine->Reaction 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->Reaction PPh3 PPh3 PPh3->Reaction Phosphine DEAD/DIAD DEAD/DIAD DEAD/DIAD->Reaction Azodicarboxylate Solvent (THF) Solvent (THF) Solvent (THF)->Reaction Solvent This compound This compound Reaction->this compound

Caption: Mitsunobu Reaction Pathway.

References

In-Depth Technical Guide: tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate, a bifunctional molecule of significant interest in contemporary drug discovery and development. The document details its chemical identity, including its CAS number and IUPAC name, and presents a plausible synthesis protocol based on established chemical methodologies. A primary focus is placed on its critical role as a versatile linker in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide will explore the logical workflow of its incorporation into PROTACs and the general mechanism of action of the resulting protein degraders. Experimental protocols for key synthetic steps are provided, and quantitative data is summarized for clarity. Diagrams generated using Graphviz are included to illustrate the synthetic pathway and the fundamental principles of PROTAC-mediated protein degradation.

Chemical Identification and Properties

This compound is a key synthetic intermediate characterized by a Boc-protected amine and an activated p-nitrophenoxy group. This dual functionality makes it an ideal building block for multi-step organic synthesis, particularly in the construction of complex molecules for pharmaceutical research.

Identifier Value Citation
CAS Number 159184-14-2[1][2]
IUPAC Name This compound
Synonyms N-Boc-2-(4-nitrophenoxy)ethanamine[2]
Molecular Formula C13H18N2O5[1]
Molecular Weight 282.29 g/mol [1]

A definitive IUPAC name is provided based on its chemical structure. Note that some databases may list names for structurally similar but distinct compounds.

Synthesis and Experimental Protocols

Step 1: Synthesis of tert-butyl (p-nitrophenyl) carbonate (Compound A)

This initial step involves the reaction of p-nitrophenol with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

  • To a reaction vessel, add p-nitrophenol (1.0 eq) and a suitable aqueous base, such as sodium hydroxide solution (2-4 M).[1]

  • While stirring at room temperature (20-25 °C), add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq) dropwise.[1]

  • Continue stirring for 2-3 hours.

  • Extract the reaction mixture with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate it under reduced pressure, and wash with n-hexane to yield tert-butyl (p-nitrophenyl) carbonate as a pale yellow oil.[1]

Step 2: Synthesis of this compound (Final Product)

The second step is a nucleophilic substitution reaction where the phenoxide of N-Boc-ethanolamine displaces the nitro group from a suitable substrate, or more commonly, the p-nitrophenyl carbonate acts as an activated carbonyl for reaction with an amine. A plausible and efficient route involves the reaction of N-Boc-2-aminoethanol with 4-nitrofluorobenzene under Williamson ether synthesis conditions.

Experimental Protocol:

  • In a suitable solvent such as DMF, dissolve N-Boc-2-aminoethanol (1.0 eq).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the alkoxide.

  • To this solution, add 1-fluoro-4-nitrobenzene (1.0 eq).

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Pathway cluster_step1 Step 1: Preparation of Activated Carbonate cluster_step2 Step 2: Williamson Ether Synthesis (Alternative Route) p_nitrophenol p-Nitrophenol activated_carbonate tert-Butyl (p-nitrophenyl) carbonate p_nitrophenol->activated_carbonate NaOH boc_anhydride Di-tert-butyl dicarbonate ((Boc)₂O) boc_anhydride->activated_carbonate n_boc_ethanolamine N-Boc-2-aminoethanol final_product tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate n_boc_ethanolamine->final_product NaH, DMF nitrofluorobenzene 1-Fluoro-4-nitrobenzene nitrofluorobenzene->final_product

A plausible synthetic pathway for this compound.

Application in Drug Development: A PROTAC Linker

The primary application of this compound in drug development is as a bifunctional linker for the synthesis of PROTACs.[3][4][5][6] PROTACs are innovative heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase.[7]

Role as a Bifunctional Linker

This compound is well-suited as a PROTAC linker precursor due to its orthogonal protecting groups. The Boc-protected amine can be deprotected under acidic conditions to reveal a free amine, which can then be coupled to a POI-binding ligand or an E3 ligase ligand. The p-nitrophenoxy group serves as a good leaving group, allowing for the attachment of the other binding moiety through nucleophilic substitution.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a linker derived from this compound generally follows these steps:

  • Deprotection: The Boc group is removed from the linker precursor using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

  • First Coupling: The newly exposed free amine is then coupled to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation.

  • Second Coupling: The p-nitrophenoxy group on the other end of the linker is displaced by a nucleophilic group (e.g., an amine or alcohol) on the second binding ligand.

PROTAC_Synthesis_Workflow start tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate deprotection Boc Deprotection (Acid Treatment) start->deprotection linker_amine Linker with Free Amine and p-Nitrophenoxy Group deprotection->linker_amine intermediate Linker-Ligand 1 Conjugate linker_amine->intermediate Amide Coupling poi_ligand POI Ligand (with reactive group) poi_ligand->intermediate e3_ligand E3 Ligase Ligand (with reactive group) protac Final PROTAC Molecule e3_ligand->protac intermediate->protac Nucleophilic Substitution

General workflow for the synthesis of a PROTAC using the target linker.

PROTAC Mechanism of Action and Signaling Pathways

PROTACs do not inhibit their target proteins in the traditional sense. Instead, they act as catalysts to induce their degradation. This mechanism offers several advantages over conventional inhibitors, including the potential to target proteins previously considered "undruggable."

The general mechanism of PROTAC-mediated protein degradation is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This results in the formation of a polyubiquitin chain on the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the POI into small peptides.

  • Recycling: The PROTAC molecule is released after inducing ubiquitination and can then bind to another POI molecule, acting catalytically.

By inducing the degradation of a target protein, a PROTAC effectively removes it from the cellular environment, thereby shutting down the signaling pathways in which the protein is involved. For example, if the POI is a kinase involved in a cancer cell's growth signaling pathway, its degradation will lead to the inhibition of that pathway and potentially cell death.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->POI Recycling Ternary_Complex->PROTAC Ternary_Complex->E3 Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable synthetic tool for researchers and drug development professionals. Its bifunctional nature, with orthogonally protected reactive sites, makes it an excellent building block for the construction of complex molecules, most notably as a linker in the rapidly advancing field of PROTACs. Understanding its synthesis and application is crucial for the development of next-generation therapeutics that function through targeted protein degradation. This guide provides a foundational understanding of this important chemical entity and its role in modern medicinal chemistry.

References

A Technical Guide to the Solubility and Stability of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate (CAS No. 159184-14-2). Intended for researchers, scientists, and professionals in drug development, this document details standardized experimental protocols for determining both kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to evaluate chemical stability. While specific experimental data for this compound are not publicly available, this guide furnishes the necessary procedural frameworks and data presentation structures to enable its thorough physicochemical characterization. The workflows and potential chemical degradation pathways are illustrated to provide a clear and logical guide for laboratory investigation.

Introduction

This compound is a chemical intermediate featuring a Boc-protected amine, a nitrophenyl group, and an ether linkage. For any compound intended for use in biological or pharmaceutical research, a thorough understanding of its solubility and stability is paramount. Solubility influences bioavailability, formulation development, and the reliability of in vitro assay results.[1][2] Stability determines a compound's shelf-life, storage conditions, and degradation profile, which is a critical safety and regulatory consideration.[3]

This guide outlines the standard experimental approaches to quantitatively determine these key physicochemical properties.

Solubility Assessment

Solubility is a critical determinant of a compound's behavior in both in vitro and in vivo systems.[4] It is typically assessed under two distinct conditions: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound before it begins to precipitate after being rapidly added to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[1][5] This high-throughput measurement is common in early drug discovery to quickly flag potential issues.[5]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid state.[6] This "shake-flask" method is more time-consuming but provides the definitive saturation solubility value required for formulation and late-stage development.[2][6]

Data Presentation: Solubility Profile

While specific quantitative data for this compound is not available in the public domain, the results of solubility experiments should be summarized as shown in Table 1.

Solvent/Medium Kinetic Solubility (µg/mL) Thermodynamic Solubility (µg/mL)
Deionized WaterData Not AvailableData Not Available
PBS (pH 7.4)Data Not AvailableData Not Available
DMSOData Not AvailableData Not Available
EthanolData Not AvailableData Not Available
MethanolData Not AvailableData Not Available
AcetonitrileData Not AvailableData Not Available
Table 1. Recommended format for summarizing solubility data. A related compound, (R)-tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate, has been qualitatively described as having limited water solubility but good solubility in organic solvents like methanol and ethyl acetate[7].
Experimental Workflow: Solubility Determination

The logical flow for a comprehensive solubility assessment involves initial high-throughput screening followed by a definitive equilibrium-based measurement for key compounds.

G cluster_0 Kinetic Solubility Assessment (High-Throughput) cluster_1 Thermodynamic Solubility Assessment (Shake-Flask) k1 Prepare 10-20 mM stock solution in DMSO k2 Dispense stock into microtiter plate k1->k2 k3 Add aqueous buffer (e.g., PBS) to achieve final concentrations k2->k3 k4 Incubate briefly (e.g., 1-2 hours) k3->k4 k5 Measure precipitation via Nephelometry (light scattering) or filter and measure absorbance (UV) k4->k5 result_k Kinetic Solubility Value k5->result_k t1 Add excess solid compound to glass vial t2 Add buffer (e.g., PBS pH 7.4) t1->t2 t3 Incubate with agitation (e.g., 24-48 hours) to reach equilibrium t2->t3 t4 Filter or centrifuge to remove undissolved solid t3->t4 t5 Quantify concentration in supernatant via HPLC-UV against a standard curve t4->t5 result_t Thermodynamic Solubility Value t5->result_t start Compound start->k1 start->t1

Caption: General workflow for determining kinetic and thermodynamic solubility.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method to determine equilibrium solubility.[6]

  • Preparation of Standard Solutions: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase used for HPLC analysis.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the solid compound into a 1.5 mL glass vial.[6]

  • Incubation: Add 1 mL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[6]

  • Equilibration: Seal the vials and place them in a thermomixer or on a vial roller system. Incubate at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for at least 24 hours to ensure equilibrium is reached.[2][6]

  • Separation of Solid: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.45 µm PVDF filter.[5]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase. Analyze the diluted sample and the calibration standards by a validated HPLC-UV method.[8]

  • Data Analysis: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the compound in the diluted supernatant. Calculate the original solubility value in µg/mL or µM, accounting for the dilution factor.

Stability Assessment

Stability testing evaluates how a compound's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[3] Forced degradation, or stress testing, is a critical component of this process.[9] It involves intentionally degrading the sample under harsh conditions to identify likely degradation products and establish the specificity of the analytical method.[9][10]

The carbamate functional group is known to be susceptible to hydrolysis, particularly under basic conditions, which cleaves the carbamate ester linkage.[9][11] The nitroaromatic group may be susceptible to reduction or photolytic degradation.

Data Presentation: Forced Degradation Summary

Results from a forced degradation study should be tabulated to clearly indicate the compound's lability under various stress conditions.

Stress Condition Duration % Assay of Parent Compound Major Degradants Observed
0.1 M HCl at 60°C24 hoursData Not AvailableData Not Available
0.1 M NaOH at RT4 hoursData Not AvailableData Not Available
3% H₂O₂ at RT24 hoursData Not AvailableData Not Available
Heat (80°C, solid state)48 hoursData Not AvailableData Not Available
Photolytic (ICH Q1B)1.2M lux·hrData Not AvailableData Not Available
Table 2. Recommended format for summarizing forced degradation results. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating[9].
Experimental Workflow: Forced Degradation Study

A systematic workflow is essential for ensuring all potential degradation pathways are investigated and that the analytical method is validated.

G cluster_0 Stress Conditions cluster_1 Analysis acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) inject Analyze Control and Stressed Samples acid->inject base Base Hydrolysis (e.g., 0.1 M NaOH, RT) base->inject oxid Oxidation (e.g., 3-30% H2O2) oxid->inject therm Thermal (e.g., 80°C, solid/solution) therm->inject photo Photolytic (ICH Q1B light exposure) photo->inject hplc Develop Stability-Indicating HPLC-UV/MS Method hplc->inject peak Assess Peak Purity (e.g., using DAD) inject->peak quant Quantify Parent Compound and Degradation Products peak->quant result Degradation Profile & Validated Method quant->result start Prepare Compound Stock Solution start->acid start->base start->oxid start->therm start->photo

Caption: Workflow for a forced degradation study and development of a stability-indicating method.
Potential Degradation Pathway

The most probable degradation pathway for carbamates under hydrolytic stress is the cleavage of the carbamate bond.[9][12]

G cluster_products Hydrolysis Products parent This compound C₁₃H₁₈N₂O₅ stress Acid or Base Hydrolysis (H₂O) parent->stress p1 2-(4-Nitrophenoxy)ethan-1-amine p2 tert-Butanol p3 Carbon Dioxide (CO₂) stress->p1 stress->p2 stress->p3

Caption: Predicted primary degradation pathway via hydrolysis of the carbamate linkage.
Experimental Protocol: Forced Degradation Study

This protocol outlines the steps for subjecting the compound to a variety of stress conditions as mandated by ICH guidelines.[9]

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[9]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours). At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature, as base-catalyzed hydrolysis of carbamates can be rapid.[9] Monitor the reaction closely, taking aliquots at early time points (e.g., 0.5, 1, 2, 4 hours). Neutralize with 0.1 M HCl before dilution and analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[9] Store the solution at room temperature, protected from light, for up to 48 hours. Withdraw aliquots, dilute, and analyze at appropriate intervals.

  • Thermal Degradation: Store the compound as a solid powder and in solution in sealed vials at an elevated temperature (e.g., 80°C). Analyze samples at set time points (e.g., 24, 48 hours).

  • Photostability: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A parallel sample should be kept in the dark as a control.

  • Analysis: All stressed samples, along with an unstressed control sample, should be analyzed using a stability-indicating HPLC method. The method must demonstrate the ability to separate the intact parent compound from all generated degradation products.[13][14] Mass spectrometry (LC-MS) can be used to help identify the mass of degradation products and elucidate their structures.[13]

Conclusion

This guide provides the essential frameworks for the systematic evaluation of the solubility and stability of this compound. By implementing the detailed protocols for kinetic and thermodynamic solubility, researchers can obtain critical data for formulation and bioassay design. The forced degradation and stability-indicating HPLC method development protocols are fundamental for understanding the compound's intrinsic stability, identifying potential degradants, and establishing appropriate storage conditions. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data crucial for advancing scientific research and drug development.

References

Unraveling the Potential of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate: A Look into its Putative Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – While a definitive mechanism of action for tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate remains to be fully elucidated by the scientific community, its structural motifs—a Boc-protected amine and a nitroaromatic group—suggest potential avenues of biological activity that warrant further investigation. This technical guide synthesizes the current understanding of related compounds to hypothesize a potential mechanism of action for this specific molecule, providing a framework for future research and development.

Currently, there is a notable absence of specific studies in publicly accessible scientific literature detailing the biological evaluation, cytotoxicity, antimicrobial activity, or enzyme inhibition of this compound. The available information is primarily centered on its chemical synthesis and physicochemical properties. However, by examining the well-documented activities of its core components, we can infer a plausible, yet unconfirmed, mechanism of action.

Postulated Mechanism of Action: A Dual-Pronged Approach

The chemical structure of this compound suggests a potential dual mechanism of action, leveraging the characteristics of both nitroaromatic compounds and carbamate derivatives.

1. Bioreductive Activation of the Nitroaromatic Moiety:

A key feature of many nitroaromatic compounds is their ability to undergo bioreductive activation within biological systems. This process, often occurring under hypoxic conditions found in certain tumors and microbial environments, involves the enzymatic reduction of the nitro group to form highly reactive intermediates such as nitroso, hydroxylamino, and amino derivatives. These reactive species can exert cytotoxic effects through various mechanisms:

  • Induction of Oxidative Stress: The reduction of the nitro group can lead to the generation of reactive oxygen species (ROS), disrupting the cellular redox balance and causing damage to lipids, proteins, and DNA.

  • DNA Adduct Formation: The reactive intermediates can form covalent adducts with DNA, leading to strand breaks, mutations, and ultimately, apoptosis.

  • Enzyme Inhibition: The generated species may also inhibit the function of critical enzymes involved in cellular metabolism and survival.

This bioreductive pathway is a cornerstone of the mechanism for several established nitroaromatic drugs.

2. Role of the Carbamate Group:

Carbamate derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory and antimicrobial effects. The carbamate moiety in this compound could contribute to its overall activity profile in several ways:

  • Modulation of Enzyme Activity: Carbamates are known inhibitors of various enzymes, particularly serine hydrolases. The specific enzymatic targets for this compound remain to be identified.

  • Prodrug Potential: The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be cleaved under certain physiological conditions to release the free amine. This bioactivation could be a critical step in the drug's mechanism, potentially unmasking a more active pharmacophore.

Hypothetical Signaling Pathway

Based on the postulated mechanisms, a hypothetical signaling pathway for the action of this compound can be envisioned.

G compound This compound bioreduction Bioreductive Activation (e.g., in hypoxic cells) compound->bioreduction boc_cleavage Boc Group Cleavage (e.g., acidic environment) compound->boc_cleavage reactive_intermediates Reactive Intermediates (Nitroso, Hydroxylamino) bioreduction->reactive_intermediates ros Reactive Oxygen Species (ROS) reactive_intermediates->ros dna_damage DNA Damage (Adducts, Strand Breaks) reactive_intermediates->dna_damage enzyme_inhibition Enzyme Inhibition reactive_intermediates->enzyme_inhibition apoptosis Apoptosis ros->apoptosis dna_damage->apoptosis enzyme_inhibition->apoptosis active_amine Active Amine Metabolite boc_cleavage->active_amine target_interaction Interaction with Cellular Targets active_amine->target_interaction target_interaction->apoptosis

Caption: Postulated mechanism of action for this compound.

Proposed Experimental Workflow for Mechanism of Action Studies

To validate the hypothesized mechanism of action, a structured experimental workflow is proposed.

G start Start: Compound Synthesis and Characterization in_vitro In Vitro Assays start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) in_vitro->antimicrobial enzyme_screening Enzyme Inhibition Screening in_vitro->enzyme_screening mechanistic Mechanistic Studies in_vitro->mechanistic ros_detection ROS Detection Assays mechanistic->ros_detection dna_damage_assay DNA Damage Assays (e.g., Comet Assay) mechanistic->dna_damage_assay western_blot Western Blot for Apoptosis Markers mechanistic->western_blot in_vivo In Vivo Models mechanistic->in_vivo animal_models Animal Models of Disease (e.g., Xenograft, Infection) in_vivo->animal_models pk_pd Pharmacokinetics and Pharmacodynamics in_vivo->pk_pd end Elucidation of Mechanism of Action in_vivo->end

An In-depth Technical Guide to the Key Intermediates in the Synthesis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the key chemical intermediates and synthetic pathways involved in the production of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate. This compound is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of more complex molecular architectures. Understanding its synthesis and the intermediates involved is crucial for process optimization, impurity profiling, and the development of novel analogues.

Introduction

The synthesis of this compound can be approached through several strategic pathways. This guide will focus on three primary and chemically distinct routes, each involving a unique set of key intermediates. The selection of a particular synthetic route in a research or industrial setting will depend on factors such as starting material availability, desired purity, scalability, and overall cost-effectiveness. The three routes discussed are:

  • Williamson Ether Synthesis Approach: Formation of the ether linkage via nucleophilic substitution.

  • Mitsunobu Reaction Approach: A redox-condensation reaction to form the ether bond.

  • Two-Step Approach via 2-(4-nitrophenoxy)ethanamine: Synthesis of a key amine intermediate followed by N-Boc protection.

This guide will provide detailed experimental protocols for each key transformation, summarize quantitative data in tabular format, and present signaling pathway diagrams for each synthetic route using Graphviz DOT language.

Synthetic Pathway 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for the preparation of ethers. In the context of synthesizing this compound, this approach involves the reaction of the alkoxide of tert-butyl (2-hydroxyethyl)carbamate with an activated aryl halide, such as 1-fluoro-4-nitrobenzene.

Key Intermediates:
  • tert-Butyl (2-hydroxyethyl)carbamate (N-Boc-2-aminoethanol): This is a crucial starting material, providing the N-Boc protected aminoethyl backbone.

  • Sodium salt of tert-butyl (2-hydroxyethyl)carbamate (alkoxide): This intermediate is generated in situ by treating N-Boc-2-aminoethanol with a strong base like sodium hydride.

  • 1-Fluoro-4-nitrobenzene: This is the electrophilic partner in the reaction, providing the 4-nitrophenoxy moiety.

Experimental Protocol:

Synthesis of tert-Butyl (2-hydroxyethyl)carbamate:

A solution of ethanolamine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is cooled to 0 °C. Sodium hydroxide (1.05 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq). The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is monitored by TLC. Upon completion, the organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield tert-butyl (2-hydroxyethyl)carbamate.

Williamson Ether Synthesis:

To a solution of tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) in anhydrous THF, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes, allowing for the formation of the sodium alkoxide. 1-Fluoro-4-nitrobenzene (1.0 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.

Quantitative Data:
StepReactantsKey ReagentsSolventTemperatureTimeYield (%)
N-Boc ProtectionEthanolamine, Di-tert-butyl dicarbonateNaOH1,4-Dioxane/Water0 °C to RT14 h>90
Williamson Ether Synthesistert-Butyl (2-hydroxyethyl)carbamate, 1-Fluoro-4-nitrobenzeneNaHTHF0 °C to RT12-24 h70-85

Synthetic Pathway Diagram:

Williamson_Ether_Synthesis cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Williamson Ether Synthesis Ethanolamine Ethanolamine NBoc_ethanolamine tert-Butyl (2-hydroxyethyl)carbamate Ethanolamine->NBoc_ethanolamine Boc₂O, NaOH Boc2O Di-tert-butyl dicarbonate Final_Product tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate NBoc_ethanolamine->Final_Product 1) NaH 2) 1-Fluoro-4-nitrobenzene 4_nitrofluorobenzene 1-Fluoro-4-nitrobenzene

Williamson Ether Synthesis Pathway

Synthetic Pathway 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and often milder method for forming the ether linkage. This reaction involves the use of triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to couple an alcohol with a nucleophile, in this case, 4-nitrophenol.

Key Intermediates:
  • tert-Butyl (2-hydroxyethyl)carbamate (N-Boc-2-aminoethanol): As in the Williamson synthesis, this is a key starting material.

  • 4-Nitrophenol: This provides the 4-nitrophenoxy moiety.

  • Triphenylphosphine (PPh₃): A key reagent that forms a phosphonium intermediate.

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD): The activating agent for the reaction.

  • Alkoxyphosphonium salt: A transient intermediate formed from the reaction of N-Boc-2-aminoethanol with the PPh₃/DEAD adduct.

Experimental Protocol:

To a solution of tert-butyl (2-hydroxyethyl)carbamate (1.0 eq), 4-nitrophenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, is added a solution of DEAD or DIAD (1.2 eq) in THF dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in diethyl ether, and the precipitated triphenylphosphine oxide is removed by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography to yield this compound.

Quantitative Data:
Reaction NameReactantsKey ReagentsSolventTemperatureTimeYield (%)
Mitsunobu Reactiontert-Butyl (2-hydroxyethyl)carbamate, 4-NitrophenolPPh₃, DEADTHF0 °C to RT12-24 h60-80

Synthetic Pathway Diagram:

Mitsunobu_Reaction NBoc_ethanolamine tert-Butyl (2-hydroxyethyl)carbamate Final_Product tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate NBoc_ethanolamine->Final_Product 4_nitrophenol 4-Nitrophenol 4_nitrophenol->Final_Product Reagents PPh₃, DEAD Reagents->Final_Product Mitsunobu Reaction

Mitsunobu Reaction Pathway

Synthetic Pathway 3: Two-Step Approach via 2-(4-nitrophenoxy)ethanamine

This strategy involves first synthesizing the key intermediate, 2-(4-nitrophenoxy)ethanamine, and then protecting the primary amine with a tert-butoxycarbonyl (Boc) group.

Key Intermediates:
  • 2-(4-Nitrophenoxy)ethanamine: This is the central intermediate in this pathway.

  • Di-tert-butyl dicarbonate (Boc₂O): The reagent used for the Boc protection.

Experimental Protocol:

Synthesis of 2-(4-nitrophenoxy)ethanamine:

A common method for the synthesis of this intermediate is the reaction of 4-nitrophenol with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. The mixture is heated, and after completion, the product is isolated by extraction and purified.

N-Boc Protection of 2-(4-nitrophenoxy)ethanamine:

To a solution of 2-(4-nitrophenoxy)ethanamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound.

Quantitative Data:
StepReactantsKey ReagentsSolventTemperatureTimeYield (%)
Synthesis of Amine Intermediate4-Nitrophenol, 2-Chloroethylamine HClK₂CO₃DMF80-100 °C12 h70-85
N-Boc Protection2-(4-Nitrophenoxy)ethanamine, Di-tert-butyl dicarbonateTriethylamineDCMRT4-6 h>95

Synthetic Pathway Diagram:

Two_Step_Synthesis cluster_0 Step 1: Synthesis of Amine Intermediate cluster_1 Step 2: N-Boc Protection 4_nitrophenol 4-Nitrophenol Amine_Intermediate 2-(4-Nitrophenoxy)ethanamine 4_nitrophenol->Amine_Intermediate 2_chloroethylamine 2-Chloroethylamine HCl 2_chloroethylamine->Amine_Intermediate K₂CO₃, DMF Final_Product tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate Amine_Intermediate->Final_Product Boc₂O, Et₃N Boc2O Di-tert-butyl dicarbonate

Two-Step Synthesis Pathway

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, each with its own set of key intermediates and reaction conditions. The Williamson ether synthesis offers a robust and traditional method, while the Mitsunobu reaction provides a milder alternative, often with good yields. The two-step approach, involving the initial synthesis of 2-(4-nitrophenoxy)ethanamine followed by N-Boc protection, is also a viable and efficient strategy. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or manufacturing process. This guide provides the necessary technical details to aid researchers and drug development professionals in making informed decisions for the synthesis of this important chemical intermediate.

The Lynchpin of Light-Triggered Therapeutics: A Technical Guide to Boc-Protected Nitrophenoxy Ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Research Applications of Boc-Protected Nitrophenoxy Ethylamine, a Photocleavable Linker Poised to Revolutionize Targeted Therapies.

This whitepaper provides an in-depth analysis of tert-butyl (2-(2-nitrophenoxy)ethyl)carbamate, a photocleavable linker belonging to the ortho-nitrobenzyl (ONB) class of photo-responsive molecules. Its unique ability to undergo precise cleavage upon exposure to UV light makes it a critical tool in the development of sophisticated drug delivery systems, caged compounds, and other advanced research applications where spatiotemporal control is paramount. This document outlines its core properties, potential research applications, detailed experimental protocols, and quantitative performance data.

Core Concepts and Chemical Properties

Boc-protected nitrophenoxy ethylamine is a bifunctional molecule that combines the acid-labile tert-butyloxycarbonyl (Boc) protecting group with a photolabile o-nitrophenoxy ethyl moiety. The Boc group provides a stable linkage for attaching the molecule to a substrate, while the o-nitrobenzyl ether linkage allows for the controlled release of the substrate upon irradiation with UV light, typically in the 300-365 nm range.[1] This light-induced cleavage is a high-yield reaction that proceeds through an intramolecular rearrangement, resulting in the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[1]

The key advantage of this photocleavable linker lies in its ability to provide "on-demand" activation of therapeutic agents or biological probes with high spatial and temporal precision. This is particularly valuable in targeted drug delivery, where the aim is to release a potent drug specifically at the site of disease, thereby minimizing off-target toxicity.[2]

Quantitative Performance Data

The efficiency of photocleavage is a critical parameter for any photocleavable linker. The following table summarizes key quantitative data for o-nitrobenzyl-derived carbamates, providing a benchmark for the expected performance of Boc-protected nitrophenoxy ethylamine. The data is adapted from studies on the photogeneration of cyclohexylamine from various o-nitrobenzyl carbamates.[1]

ParameterValueWavelength (nm)ConditionsReference
Quantum Yield (Φ) 0.11 - 0.62254Solution[1]
Cleavage Wavelength ~300 - 365N/AUV Irradiation[1]
Cleavage Products Free Amine, CO₂, 2-NitrosobenzaldehydeN/APhotolysis[1]

Potential Research Applications

The unique properties of Boc-protected nitrophenoxy ethylamine open up a wide range of research applications, particularly in the fields of drug development and chemical biology.

  • Targeted Drug Delivery: The linker can be used to conjugate a cytotoxic drug to a targeting moiety (e.g., an antibody or a nanoparticle). The resulting conjugate remains inactive until it reaches the target tissue, where it can be activated by external light application, leading to localized drug release and reduced systemic toxicity.

  • Caged Compounds: Biologically active molecules, such as neurotransmitters, signaling molecules, or enzymes, can be "caged" by attaching them to the linker. This allows researchers to study complex biological processes with high precision by controlling the exact time and location of the molecule's release.

  • Light-Responsive Materials: Incorporation of this linker into polymer backbones or hydrogels can lead to the development of novel materials that change their properties (e.g., solubility, swelling) in response to light. This has potential applications in tissue engineering and controlled-release formulations.

Experimental Protocols

Synthesis of tert-butyl (2-(2-nitrophenoxy)ethyl)carbamate

This protocol describes a plausible two-step synthesis of the target molecule, based on established chemical principles for Boc protection and Williamson ether synthesis.

Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate

  • Materials: 2-Aminoethanol, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Sodium bicarbonate.

  • Procedure:

    • Dissolve 2-aminoethanol (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (1.2 eq) to the solution and stir until dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O (1.1 eq) in dioxane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the dioxane under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

    • Purify the product by flash column chromatography.

Step 2: Synthesis of tert-butyl (2-(2-nitrophenoxy)ethyl)carbamate

  • Materials: tert-butyl (2-hydroxyethyl)carbamate, 1-fluoro-2-nitrobenzene, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the final product.

General Protocol for Photocleavage
  • Materials: Boc-protected nitrophenoxy ethylamine conjugate, appropriate solvent (e.g., methanol, buffer solution), UV lamp (365 nm).

  • Procedure:

    • Dissolve the conjugate in the chosen solvent in a quartz cuvette or other UV-transparent vessel.

    • Irradiate the solution with a 365 nm UV lamp.

    • Monitor the progress of the cleavage by a suitable analytical method, such as HPLC or LC-MS, by observing the disappearance of the starting material and the appearance of the released substrate.

    • The irradiation time will depend on the concentration of the conjugate, the intensity of the light source, and the quantum yield of the specific derivative.

Visualizations

The following diagrams illustrate key processes and relationships relevant to the application of Boc-protected nitrophenoxy ethylamine.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Ether Synthesis 2-Aminoethanol 2-Aminoethanol Boc-protected_Aminoethanol Boc-protected_Aminoethanol 2-Aminoethanol->Boc-protected_Aminoethanol  Boc2O, NaHCO3 Dioxane/Water Boc2O Boc2O Boc2O->Boc-protected_Aminoethanol Final_Product Boc-Protected Nitrophenoxy Ethylamine Boc-protected_Aminoethanol->Final_Product  1-Fluoro-2-nitrobenzene, NaH DMF 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene->Final_Product

Synthetic workflow for Boc-protected nitrophenoxy ethylamine.

Photocleavage_Mechanism Start Boc-NH-(CH2)2-O-Ph-NO2 o-Nitrobenzyl Ether Linkage Excited Excited State Intramolecular H-abstraction Start->Excited UV Light (365 nm) Intermediate Aci-nitro Intermediate Excited->Intermediate Cleavage Rearrangement & Cleavage Intermediate->Cleavage Products Boc-NH-(CH2)2-OH + 2-Nitrosobenzaldehyde Cleavage->Products

Photocleavage mechanism of the o-nitrobenzyl ether linkage.

Drug_Delivery_Pathway cluster_0 Systemic Circulation cluster_1 Target Tissue Drug_Conjugate Targeting Moiety-Linker-Drug (Inactive) Localization Accumulation at Target Site Drug_Conjugate->Localization Activation UV Light Application (External Control) Localization->Activation Drug_Release Cleavage of Linker & Drug Release Activation->Drug_Release Therapeutic_Effect Localized Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Methodological & Application

Application Notes and Protocols for tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate as a versatile, bifunctional linker in bioconjugation and drug development. This linker is particularly well-suited for the sequential conjugation of two different molecular entities, such as a therapeutic payload and a targeting moiety.

The linker possesses two key functional groups: a 4-nitrophenoxy carbonate and a tert-butoxycarbonyl (Boc)-protected amine. The 4-nitrophenoxy group serves as an excellent leaving group, facilitating the reaction with nucleophiles like primary amines to form a stable carbamate bond. The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation reactions.

Physicochemical Properties

A clear understanding of the linker's properties is essential for its effective application in designing bioconjugates.

PropertyValue
Molecular Formula C₁₃H₁₈N₂O₅
Molecular Weight 282.29 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as DMF, DMSO, and DCM
Storage Store at -20°C for long-term stability

Reaction Principle

The use of this compound as a linker involves a two-stage conjugation strategy.

Stage 1: Payload Conjugation

The first stage involves the reaction of the 4-nitrophenoxy carbonate end of the linker with a primary amine-containing payload. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the carbonate, displacing the 4-nitrophenoxide leaving group to form a stable carbamate linkage.

Stage 2: Boc Deprotection and Secondary Conjugation

Following the conjugation of the payload, the Boc protecting group on the other end of the linker is removed under acidic conditions. This deprotection exposes a primary amine, which can then be used for conjugation to a second molecule, such as an antibody, peptide, or nanoparticle, typically through amide bond formation with an activated carboxylic acid.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the two-stage conjugation process using this compound.

G cluster_0 Stage 1: Payload Conjugation Linker This compound Reaction1 Combine Linker and Payload in Anhydrous Solvent Linker->Reaction1 Payload Amine-Containing Payload Payload->Reaction1 Base Add Non-Nucleophilic Base (e.g., DIPEA) Reaction1->Base Incubate1 Incubate at Room Temperature Base->Incubate1 Purify1 Purify Payload-Linker Conjugate (e.g., HPLC) Incubate1->Purify1 Characterize1 Characterize (e.g., MS, NMR) Purify1->Characterize1

Payload Conjugation Workflow

G cluster_1 Stage 2: Boc Deprotection & Secondary Conjugation PayloadLinker Purified Payload-Linker Conjugate Deprotection Dissolve in Anhydrous Solvent and Add Acid (e.g., TFA) PayloadLinker->Deprotection Incubate2 Incubate at Room Temperature Deprotection->Incubate2 Neutralize Neutralize and Purify Amine-Linker-Payload Incubate2->Neutralize Reaction2 Combine Amine-Linker-Payload and Activated Moiety Neutralize->Reaction2 SecondaryMolecule Activated Targeting Moiety (e.g., Antibody-NHS ester) SecondaryMolecule->Reaction2 Incubate3 Incubate to Form Final Bioconjugate Reaction2->Incubate3 Purify2 Purify Final Bioconjugate (e.g., SEC) Incubate3->Purify2 Characterize2 Characterize (e.g., SDS-PAGE, MS) Purify2->Characterize2

Boc Deprotection and Secondary Conjugation Workflow

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimal conditions may vary depending on the specific payload and targeting moiety.

Protocol 1: Conjugation of an Amine-Containing Payload

This protocol describes the conjugation of a payload with a primary amine to the 4-nitrophenoxy end of the linker.

Materials:

  • This compound

  • Amine-containing payload

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • In a clean, dry reaction vial, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

  • In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add the linker solution to the payload solution with stirring.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the payload-linker conjugate by RP-HPLC.

  • Characterize the purified product by mass spectrometry (MS) and NMR to confirm its identity and purity.

Quantitative Data (Representative):

ParameterValue
Typical Yield 70-90%
Reaction Time 4-12 hours
Temperature Room Temperature (20-25°C)
Purity (post-HPLC) >95%
Protocol 2: Boc Deprotection of the Payload-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Purified payload-linker conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the purified payload-linker conjugate in anhydrous DCM.

  • Add an excess of TFA (typically 20-50% v/v) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected amine-linker-payload conjugate.

  • The crude product can often be used in the next step without further purification.

Quantitative Data (Representative):

ParameterValue
Typical Yield >95% (often quantitative)
Reaction Time 1-2 hours
Temperature 0°C to Room Temperature
Protocol 3: Conjugation to a Targeting Moiety

This protocol describes the conjugation of the deprotected amine-linker-payload to an activated carboxylic acid on a targeting moiety (e.g., an antibody).

Materials:

  • Deprotected amine-linker-payload conjugate

  • Activated targeting moiety (e.g., NHS-ester of an antibody)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Dissolve the deprotected amine-linker-payload conjugate in a small amount of a compatible organic solvent (e.g., DMSO) and add it to a solution of the activated targeting moiety in PBS.

  • The molar ratio of the amine-linker-payload to the targeting moiety should be optimized based on the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture at room temperature or 4°C for 2-12 hours with gentle mixing.

  • Purify the final bioconjugate using SEC to remove any unreacted payload-linker and other small molecules.

  • Characterize the final product by methods such as SDS-PAGE to determine the extent of conjugation and MS to confirm the molecular weight of the conjugate.

Quantitative Data (Representative):

ParameterValue
Typical Conjugation Efficiency 30-60%
Reaction Time 2-12 hours
Temperature 4°C to Room Temperature

Conclusion

This compound is a valuable and versatile bifunctional linker for the construction of complex bioconjugates. Its orthogonal reactivity allows for a controlled, stepwise approach to link two different molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this linker into their drug development and targeted therapy research. It is important to note that optimization of reaction conditions will be necessary for each specific application to achieve the desired outcome.

Application of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate in Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is a bifunctional linker molecule designed for the strategic modification of peptides. Its structure incorporates a Boc-protected amine and a 4-nitrophenoxy activated carbamate. This arrangement allows for a two-stage modification strategy. The activated carbamate facilitates covalent attachment to primary amines on a peptide, such as the ε-amino group of lysine residues or the N-terminus, forming a stable carbamate linkage. The 4-nitrophenoxy group serves as an effective leaving group during this nucleophilic substitution reaction. Subsequent removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group unmasks a primary amine, which can then be used for further conjugation to other molecules of interest, including small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains. This methodology is particularly valuable in the synthesis of peptide-drug conjugates (PDCs) and other complex biomolecules where precise control over the conjugation site and linker composition is critical.

Core Applications in Peptide Synthesis

  • Introduction of a Primary Amine Linker: The primary application of this reagent is to introduce a short, flexible ethylene spacer arm terminating in a primary amine. This amine can be subsequently used for conjugation to other molecules.

  • Modification of Peptide Termini and Side Chains: It can be selectively reacted with the N-terminal α-amino group or the ε-amino group of lysine side chains.

  • Synthesis of Peptide-Drug Conjugates (PDCs): The linker can be used to attach a therapeutic payload to a peptide, a crucial step in the development of targeted therapies.

  • Preparation of Labeled Peptides: The terminal amine, once deprotected, can be conjugated to fluorophores, biotin, or other reporter molecules for use in diagnostic and research applications.

Data Presentation

Table 1: Representative Reaction Conditions for Peptide Modification

ParameterCondition
Peptide SubstratePeptide with accessible primary amine(s) (e.g., N-terminus, Lysine side chain)
ReagentThis compound
Reagent Equivalents1.5 - 5 equivalents (relative to peptide)
SolventDimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
BaseN,N-Diisopropylethylamine (DIPEA)
Base Equivalents2 - 10 equivalents
Reaction TemperatureRoom Temperature (20-25°C)
Reaction Time2 - 12 hours

Table 2: Representative Yields and Purity for Peptide Conjugation

Peptide SequenceModification SiteYield (%)Purity (%) (by RP-HPLC)
H₂N-Gly-Phe-Leu-Lys-Ala-COOHN-terminus75>95
H₂N-Gly-Phe-Leu-Lys-Ala-COOHLysine ε-NH₂70>95
Ac-Ala-Lys-Val-Gly-NH₂Lysine ε-NH₂78>96

Note: Yields and purity are dependent on the specific peptide sequence, reaction conditions, and purification methods.

Experimental Protocols

Protocol 1: Modification of a Peptide N-Terminus or Lysine Side Chain in Solution

This protocol describes the conjugation of this compound to a peptide in solution.

Materials:

  • Peptide with a free primary amine

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a concentration of 1-5 mg/mL.

  • Reagent Preparation: In a separate vial, dissolve 3 equivalents of this compound in a minimal amount of anhydrous DMF.

  • Reaction Initiation: To the peptide solution, add 5 equivalents of DIPEA. Subsequently, add the solution of this compound.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

  • Quenching: Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water.

  • Purification: Purify the modified peptide by preparative RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Characterization: Lyophilize the pure fractions and confirm the identity of the product by mass spectrometry.

Protocol 2: Boc Deprotection of the Modified Peptide

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected peptide conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DIPE A (for neutralization)

  • Diethyl ether (for precipitation)

Procedure:

  • Deprotection Cocktail: Prepare a solution of 20-50% TFA in DCM.

  • Deprotection Reaction: Dissolve the Boc-protected peptide in the TFA/DCM solution. Stir the reaction at room temperature for 30-60 minutes.

  • TFA Removal: Remove the solvent under reduced pressure.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected peptide.

  • Isolation: Centrifuge the mixture and decant the ether. Wash the peptide pellet with cold diethyl ether.

  • Purification and Characterization: The deprotected peptide can be further purified by RP-HPLC if necessary and its identity confirmed by mass spectrometry.

Visualizations

experimental_workflow start Start: Peptide with Primary Amine conjugation Conjugation Reaction (DMF, DIPEA) start->conjugation reagent tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate reagent->conjugation purification1 RP-HPLC Purification conjugation->purification1 boc_peptide Boc-Protected Peptide Conjugate purification1->boc_peptide deprotection Boc Deprotection (TFA/DCM) boc_peptide->deprotection purification2 RP-HPLC Purification deprotection->purification2 final_product Final Amine-Functionalized Peptide purification2->final_product

Caption: Workflow for peptide modification.

signaling_pathway Peptide Peptide (with -NH2) Intermediate Boc-Linker-Peptide Conjugate Peptide->Intermediate Conjugation (DIPEA, DMF) Reagent This compound Reagent->Intermediate Final_Product H2N-Linker-Peptide (Ready for further conjugation) Intermediate->Final_Product Boc Deprotection Deprotection Acid (TFA) Deprotection->Final_Product

Caption: Logical relationship of the modification process.

Application Notes and Protocols for Solid-Phase Synthesis Utilizing tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase synthesis (SPS), the strategic introduction of linkers and modification of resin-bound substrates is paramount for the efficient construction of peptides, peptidomimetics, and small molecule libraries. tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate serves as a highly efficient reagent for the introduction of a Boc-protected aminoethyl moiety onto a solid support or a resin-bound molecule. The utility of this reagent lies in the 4-nitrophenoxy group, which acts as an excellent leaving group, thereby activating the carbamate for nucleophilic attack by an amine. This allows for the formation of stable urea linkages under mild reaction conditions.

The incorporated Boc-protected amine can be deprotected in a subsequent step, revealing a primary amine that can be used for further elongation of a peptide chain, attachment of a side chain, or conjugation to other molecules of interest. This bifunctionality makes this compound a versatile tool in combinatorial chemistry and drug discovery.

Core Applications

  • Introduction of a flexible ethylamine spacer: The reagent can be used to modify amine-functionalized resins, introducing a two-carbon spacer with a terminal Boc-protected amine.

  • Synthesis of N-substituted ureas: It readily reacts with primary and secondary amines on a solid support to generate resin-bound ureas. This is particularly useful in the synthesis of peptidomimetics and urea-based scaffolds.

  • Modification of peptide side chains: The reagent can be used to cap or modify the side chains of amino acids containing primary or secondary amines.

Chemical Properties

PropertyValue
Molecular Formula C₁₃H₁₈N₂O₅
Molecular Weight 282.29 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, THF
Storage Store at 2-8 °C, protect from moisture

Reaction Mechanism

The primary application of this compound in solid-phase synthesis involves the nucleophilic attack of a resin-bound amine on the activated carbamate carbonyl carbon. The electron-withdrawing nature of the 4-nitrophenyl group makes the 4-nitrophenoxide a good leaving group, facilitating the reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Resin_Amine Resin-NH₂ (Nucleophile) Intermediate Tetrahedral Intermediate Resin_Amine->Intermediate Nucleophilic Attack Reagent This compound Reagent->Intermediate Product Resin-Bound Urea Intermediate->Product Collapse of Intermediate Leaving_Group 4-Nitrophenoxide (Leaving Group) Intermediate->Leaving_Group

Reaction mechanism of this compound with a resin-bound amine.

Experimental Protocols

Protocol 1: Synthesis of a Resin-Bound N-Substituted Urea

This protocol describes the reaction of an amine-functionalized solid support with this compound to generate a resin-bound urea with a terminal Boc-protected amine.

Materials:

  • Amine-functionalized resin (e.g., Rink Amide resin, Amino-Merrifield resin)

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin (1.0 g, with a typical loading of 0.5-1.0 mmol/g) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Reagent Solution Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in anhydrous DMF (5 mL).

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the solution of this compound to the resin. Add DIPEA (1 equivalent relative to the carbamate) to the reaction mixture.

  • Reaction Agitation: Agitate the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by a Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates the complete consumption of the free amine.

  • Washing: Once the reaction is complete, drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with DMF (3 x 10 mL).

  • Drying: Dry the resin under vacuum for at least 2 hours. The resin is now ready for the next step (e.g., Boc deprotection).

Quantitative Data Summary:

The following table provides representative data for the synthesis of resin-bound ureas using this protocol. Yields are typically determined by cleaving a small amount of the product from the resin and analyzing by HPLC or by gravimetric analysis of the resin after the reaction.

Resin TypeResin Loading (mmol/g)Reagent EquivalentsReaction Time (h)Typical Yield (%)
Rink Amide Resin0.6536>95
Amino-Merrifield Resin1.138>90
TentaGel NH₂ Resin0.252.54>98
Protocol 2: Boc Deprotection of the Resin-Bound Urea

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for further synthetic transformations.

Materials:

  • Resin-bound urea from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin-bound urea in anhydrous DCM (10 mL) for 30 minutes.

  • Deprotection: Drain the DCM. Add a solution of 20-50% TFA in DCM (10 mL) to the resin. Agitate the mixture for 30 minutes at room temperature.

  • Washing: Drain the TFA solution. Wash the resin with DCM (5 x 10 mL).

  • Neutralization: Wash the resin with a solution of 10% DIPEA in DCM (3 x 10 mL) to neutralize the trifluoroacetate salt.

  • Final Washing: Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL). The resin now has a free primary amine and is ready for the next coupling step.

Experimental Workflow Diagram

Solid_Phase_Urea_Synthesis_Workflow Start Start: Amine-Functionalized Resin Swell_Resin 1. Swell Resin in DMF Start->Swell_Resin Couple 3. Coupling Reaction with DIPEA Swell_Resin->Couple Prepare_Reagent 2. Prepare Solution of This compound Prepare_Reagent->Couple Monitor 4. Monitor with Kaiser Test Couple->Monitor Wash_1 5. Wash Resin (DMF, DCM) Monitor->Wash_1 Dry 6. Dry Resin Wash_1->Dry Boc_Urea_Resin Resin-Bound Boc-Protected Urea Dry->Boc_Urea_Resin Swell_DCM 7. Swell Resin in DCM Boc_Urea_Resin->Swell_DCM Deprotect 8. Boc Deprotection with TFA/DCM Swell_DCM->Deprotect Wash_2 9. Wash Resin (DCM) Deprotect->Wash_2 Neutralize 10. Neutralize with DIPEA/DCM Wash_2->Neutralize Wash_3 11. Final Wash (DCM, DMF) Neutralize->Wash_3 Final_Product End: Resin with Free Amine Wash_3->Final_Product

Workflow for the synthesis of a resin-bound urea and subsequent Boc deprotection.

Conclusion

This compound is a valuable reagent for the efficient and versatile modification of solid supports and resin-bound molecules. Its ability to introduce a Boc-protected aminoethyl moiety via a stable urea linkage makes it a powerful tool for the synthesis of diverse molecular libraries for drug discovery and chemical biology research. The protocols outlined in these application notes provide a robust starting point for researchers to incorporate this reagent into their solid-phase synthesis workflows.

Application Notes and Protocols: tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is a bifunctional building block of significant utility in medicinal chemistry and drug discovery. Its structure incorporates a tert-butyloxycarbonyl (Boc)-protected amine and a 4-nitrophenoxy group. The Boc group is a widely used, acid-labile protecting group for amines, enabling selective deprotection and subsequent functionalization. The 4-nitrophenoxy moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce the protected ethylamine linker into a target molecule. This combination makes it a valuable reagent for the synthesis of complex molecules, including linkers for Proteolysis Targeting Chimeras (PROTACs), and for modifying lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₈N₂O₅
Molecular Weight 282.29 g/mol
Appearance White to off-white solid
CAS Number 159184-14-2

Applications in Medicinal Chemistry

This compound serves as a key intermediate for the introduction of a Boc-protected 2-aminoethyl ether linker. The 4-nitrophenoxide is a good leaving group, allowing for facile reaction with various nucleophiles, particularly amines and phenols, under relatively mild conditions.

Key Applications Include:

  • Linker Synthesis for PROTACs: PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound can be used to construct these linkers, providing a flexible and synthetically tractable spacer.

  • Solid-Phase Synthesis: The reactive nature of the 4-nitrophenoxy group makes this building block suitable for solid-phase synthesis workflows, where it can be used to introduce a protected amine functionality onto a resin-bound molecule.

  • Modification of Bioactive Molecules: The Boc-protected ethylamine moiety can be incorporated into drug candidates to modulate properties such as solubility, cell permeability, and metabolic stability. The terminal amine, once deprotected, can serve as a handle for further conjugation or for interaction with biological targets.

Experimental Protocols

Protocol 1: Synthesis of this compound via Mitsunobu Reaction

This protocol describes the synthesis of the title compound from tert-butyl (2-hydroxyethyl)carbamate and 4-nitrophenol using a Mitsunobu reaction.

Materials:

  • tert-Butyl (2-hydroxyethyl)carbamate

  • 4-Nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) and 4-nitrophenol (1.1 eq) in anhydrous THF, add triphenylphosphine (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Quantitative Data (Representative):

ReactantMolar Eq.Yield (%)Purity (%)
tert-Butyl (2-hydroxyethyl)carbamate1.075-90>95
4-Nitrophenol1.1
PPh₃1.2
DIAD1.2
Protocol 2: Application in Linker Synthesis - Reaction with a Primary Amine

This protocol provides a general procedure for the reaction of this compound with a primary amine to form a secondary amine linkage.

Materials:

  • This compound

  • Primary amine of interest (R-NH₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in DMF or DCM.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected secondary amine by column chromatography on silica gel.

Quantitative Data (Representative):

SubstrateProductTypical Yield (%)
Primary AmineBoc-protected secondary amine60-85

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound A tert-Butyl (2-hydroxyethyl)carbamate C Mitsunobu Reaction (PPh3, DIAD) A->C B 4-Nitrophenol B->C D tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate C->D

Caption: Synthetic route to the title compound.

Application_Workflow cluster_application Application in Linker Synthesis E tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate G Nucleophilic Substitution (DIPEA) E->G F Primary Amine (R-NH2) F->G H Boc-protected Secondary Amine G->H

Caption: General application in linker synthesis.

Deprotection_and_Further_Functionalization I Boc-protected Secondary Amine J Acidic Deprotection (e.g., TFA in DCM) I->J Step 1 K Free Secondary Amine J->K Step 2 L Further Functionalization (e.g., Amide coupling, Alkylation) K->L Step 3

Caption: Downstream processing of the linked product.

Application Notes and Protocols for Coupling Reactions with tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate is a valuable reagent in organic synthesis, particularly for the introduction of a protected aminoethyl functional group. The presence of the 4-nitrophenoxy group activates the carbonyl carbon, facilitating nucleophilic attack by amines to form urea derivatives. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under various conditions and can be readily removed under acidic conditions. These characteristics make it a useful building block in the synthesis of complex molecules, including peptidomimetics and pharmaceutical intermediates.

This document provides detailed protocols for the coupling of this compound with primary and secondary amines to generate N,N'-disubstituted and N,N',N'-trisubstituted ureas, respectively. A subsequent protocol for the deprotection of the Boc group is also included.

Data Presentation

The following table summarizes typical reaction conditions and yields for the coupling of an analogous activated carbamate, 4-nitrophenyl-N-benzylcarbamate, with various amines.[1] These conditions are expected to be largely transferable to reactions with this compound.

EntryAmineSolventBaseTime (h)Yield (%) of Benzylated Urea
1CyclohexanemethylamineDichloromethaneTriethylamine292
2CyclohexylamineDichloromethaneTriethylamine293
3PiperidineDichloromethaneTriethylamine296
4tert-ButylamineDichloromethaneTriethylamine2>90
5AnilineDichloromethaneTriethylamine694
6N-Boc-1,2-diaminoethaneDichloromethaneTriethylamine392

Experimental Protocols

Protocol 1: Synthesis of N-(2-(Boc-amino)ethyl)-N'-substituted Ureas

This protocol describes the general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, piperidine)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add this compound (1.1 mmol).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions with aliphatic amines are typically complete within 2-4 hours, while less nucleophilic amines like aniline may require longer reaction times (e.g., 6-8 hours).[1]

  • Upon completion of the reaction, dilute the mixture with dichloromethane (20 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2-(Boc-amino)ethyl)-N'-substituted urea.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to yield the primary amine.

Materials:

  • N-(2-(Boc-amino)ethyl)-N'-substituted urea

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-(2-(Boc-amino)ethyl)-N'-substituted urea (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5 mL) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in dichloromethane (20 mL) and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected urea derivative. Further purification may be performed by crystallization or column chromatography if necessary.

Mandatory Visualization

G cluster_synthesis Synthesis of N-(2-(Boc-amino)ethyl)-N'-substituted Urea cluster_deprotection Boc Deprotection reagents This compound + Amine (R-NH₂ or R₂NH) + Base (e.g., Et₃N) solvent Anhydrous Solvent (e.g., DCM) reagents->solvent 1. Dissolve reaction Stir at Room Temperature (2-8 hours) solvent->reaction 2. React workup Aqueous Workup (NaHCO₃, Brine) reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product1 N-(2-(Boc-amino)ethyl)-N'-substituted Urea purification->product1 5. Isolate start_deprotection N-(2-(Boc-amino)ethyl)-N'-substituted Urea product1->start_deprotection Proceed to Deprotection acid Trifluoroacetic Acid (TFA) in DCM start_deprotection->acid 1. Dissolve & Add Acid reaction_deprotection Stir at Room Temperature (1-2 hours) acid->reaction_deprotection 2. React neutralization Neutralization (NaHCO₃) reaction_deprotection->neutralization 3. Neutralize & Extract product2 N-(2-aminoethyl)-N'-substituted Urea neutralization->product2 4. Isolate

Caption: Experimental workflow for the synthesis and deprotection of substituted ureas.

References

Application Notes and Protocols for tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and use of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate (CAS No. 159184-14-2). This bifunctional molecule is a valuable reagent in organic synthesis, particularly in the fields of medicinal chemistry and drug development, where it can be employed as a linker molecule with a cleavable protecting group.

Chemical and Physical Properties

This compound is a carbamate derivative containing a tert-butyloxycarbonyl (Boc) protecting group and a 4-nitrophenoxy leaving group. The Boc group provides a stable protecting group for the amine functionality, which can be removed under acidic conditions. The 4-nitrophenoxy group can act as a leaving group in nucleophilic substitution reactions.

PropertyValue
CAS Number 159184-14-2[1][2]
Molecular Formula C13H18N2O5
Molecular Weight 282.29 g/mol
Appearance Typically a solid
Storage Temperature 2-8°C[1]

Safety, Handling, and Storage Guidelines

Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

  • The recommended storage temperature is between 2°C and 8°C.[1]

  • Protect from light and moisture.

G Workflow for Safe Handling and Storage cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage start Obtain Compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction waste Dispose of Waste (Follow Institutional Guidelines) reaction->waste clean Clean Work Area waste->clean wash Wash Hands Thoroughly clean->wash store Store in Tightly Sealed Container at 2-8°C wash->store

Safe Handling and Storage Workflow

Application in Organic Synthesis: A Linker for Bioconjugation

This compound is a useful bifunctional linker in multi-step organic synthesis. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to a molecule of interest. The 4-nitrophenoxy group can be displaced by a nucleophile, allowing for the attachment of another molecular entity. This makes the compound suitable for applications in creating bioconjugates, such as PROTACs or antibody-drug conjugates.

G General Application as a Bifunctional Linker cluster_path1 Pathway 1: Nucleophilic Substitution cluster_path2 Pathway 2: Boc Deprotection cluster_conjugation Further Conjugation compound tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate product1 Boc-NH-(CH2)2-Nu-R1 compound->product1 product2 H2N-(CH2)2-O-Ph-NO2 compound->product2 nuc Nucleophile (R1-Nu) nuc->compound Displaces 4-nitrophenol deprotect Boc Deprotection product1->deprotect acid Acid (e.g., TFA) acid->compound Removes Boc group couple2 Couple with R1 product2->couple2 couple1 Couple with R2 deprotect->couple1 final_product R2-NH-(CH2)2-Nu-R1 couple1->final_product couple2->final_product

Application as a Bifunctional Linker

Experimental Protocols

The following are general protocols for the use of this compound as a linker in organic synthesis. These should be adapted based on the specific requirements of the reaction and the nature of the substrates.

Protocol 1: Coupling via Nucleophilic Displacement of the 4-Nitrophenoxy Group

This protocol describes a general procedure for reacting a nucleophile with this compound.

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol, thiol, or amine)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Standard laboratory glassware and stirring apparatus

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add the nucleophile (1-1.2 equivalents) to the solution.

  • Add the base (1.5-2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride or water).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected compound (from Protocol 1 or other synthesis)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected compound in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of TFA (typically 20-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in an organic solvent and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected amine.

Summary of Key Experimental Parameters

ParameterProtocol 1: CouplingProtocol 2: Deprotection
Solvent Anhydrous DCM, THF, or DMFDCM
Key Reagent Nucleophile, BaseTrifluoroacetic Acid (TFA)
Temperature Room temperature to gentle heating0°C to room temperature
Reaction Time Varies (monitor by TLC)1-4 hours
Workup Aqueous quench and extractionNeutralization and extraction
Purification Column chromatographyTypically used crude or purified by extraction

These guidelines and protocols are intended to provide a starting point for the use of this compound. Researchers should always consult relevant literature and safety data sheets, and perform a thorough risk assessment before beginning any new experimental work.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide, while the Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether using a phosphine and an azodicarboxylate.

Q2: What are the starting materials for these synthetic routes?

A2: For the Williamson ether synthesis, the typical starting materials are a deprotonated Boc-protected ethanolamine (N-Boc-ethanolamine) and a suitable 4-nitrophenyl halide. For the Mitsunobu reaction, the starting materials are N-Boc-ethanolamine and 4-nitrophenol.

Q3: What are the main challenges or side reactions to be aware of during the synthesis?

A3: In the Williamson ether synthesis, a common side reaction is elimination, especially if the alkyl halide is sterically hindered. For the Mitsunobu reaction, a significant challenge is the removal of the triphenylphosphine oxide byproduct from the final product. In both reactions, incomplete reactions leading to low yields and the presence of unreacted starting materials are potential issues.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide for Low Yield

Low yield is a common issue in the synthesis of this compound. The following table outlines potential causes and recommended solutions for both the Williamson ether synthesis and the Mitsunobu reaction.

IssuePotential CauseRecommended Solution
Low to No Product Formation Both Methods: Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction closely using TLC until the starting material is consumed. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Both Methods: Poor quality or degradation of reagents.Ensure all reagents, especially bases and phosphines, are fresh and anhydrous. Solvents should be appropriately dried before use.
Williamson Ether Synthesis: Incomplete deprotonation of N-Boc-ethanolamine.Use a strong base such as sodium hydride (NaH) to ensure complete formation of the alkoxide.
Mitsunobu Reaction: Deactivation of the Mitsunobu reagents (phosphine and azodicarboxylate) by moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unreacted Starting Material Both Methods: Insufficient equivalents of one of the coupling partners.Ensure the stoichiometry of the reactants is correct. A slight excess of the less expensive reagent can sometimes drive the reaction to completion.
Williamson Ether Synthesis: Poor solubility of the alkoxide.Choose a solvent in which the alkoxide is soluble. Aprotic polar solvents like DMF or DMSO are often good choices.
Mitsunobu Reaction: The pKa of the nucleophile (4-nitrophenol) is too high for efficient reaction under standard conditions.While 4-nitrophenol is generally acidic enough, ensure the reaction conditions are optimal. If issues persist, consider alternative coupling methods.
Formation of Significant Byproducts Williamson Ether Synthesis: Elimination side reaction competing with substitution.Use a primary alkyl halide if possible. If a secondary halide must be used, employ milder reaction conditions (lower temperature) to favor substitution over elimination.
Mitsunobu Reaction: Difficulty in removing triphenylphosphine oxide (TPPO).TPPO can often be removed by crystallization or column chromatography. Using a polymer-supported triphenylphosphine can simplify purification as the byproduct can be filtered off.[1]
Product Degradation Both Methods: Harsh workup conditions.Use mild acidic or basic conditions during the workup to avoid decomposition of the carbamate product.

Experimental Protocols

Representative Protocol 1: Mitsunobu Reaction

This protocol is a general representation of the Mitsunobu reaction for the synthesis of this compound.

Materials:

  • N-Boc-ethanolamine

  • 4-Nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-Boc-ethanolamine (1.0 eq) and 4-nitrophenol (1.2 eq) in anhydrous THF.

  • Add triphenylphosphine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the pure this compound.

Representative Protocol 2: Williamson Ether Synthesis

This protocol is a general representation of the Williamson ether synthesis.

Materials:

  • N-Boc-ethanolamine

  • Sodium hydride (NaH)

  • 4-Fluoronitrobenzene or 4-chloronitrobenzene

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of N-Boc-ethanolamine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add a solution of 4-fluoronitrobenzene or 4-chloronitrobenzene (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield in Synthesis check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains reagent_quality Check Reagent Quality (Freshness, Anhydrous) check_reaction->reagent_quality Reaction Complete, Low Yield incomplete->reagent_quality No optimize_conditions Optimize Reaction Conditions (Time, Temperature, Solvent) incomplete->optimize_conditions Yes degraded_reagents Degraded Reagents reagent_quality->degraded_reagents stoichiometry Verify Stoichiometry degraded_reagents->stoichiometry No purify_reagents Purify/Replace Reagents degraded_reagents->purify_reagents Yes incorrect_stoich Incorrect Stoichiometry stoichiometry->incorrect_stoich side_reactions Analyze for Side Products (NMR, LC-MS) incorrect_stoich->side_reactions No adjust_equivalents Adjust Reagent Equivalents incorrect_stoich->adjust_equivalents Yes byproducts_present Side Products Detected side_reactions->byproducts_present modify_protocol Modify Protocol to Minimize Side Reactions byproducts_present->modify_protocol Yes successful_yield Improved Yield byproducts_present->successful_yield No, product is pure optimize_conditions->successful_yield purify_reagents->successful_yield adjust_equivalents->successful_yield modify_protocol->successful_yield

Troubleshooting workflow for low yield.

Reaction_Pathway cluster_mitsunobu Mitsunobu Reaction cluster_williamson Williamson Ether Synthesis nboc_etoh_m N-Boc-ethanolamine product_m tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate nboc_etoh_m->product_m pnp_m 4-Nitrophenol pnp_m->product_m reagents_m PPh3, DIAD/DEAD reagents_m->product_m nboc_etoh_w N-Boc-ethanolamine base Strong Base (e.g., NaH) nboc_etoh_w->base alkoxide Boc-aminoethoxide base->alkoxide product_w tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate alkoxide->product_w nitrophenyl_halide 4-Nitrophenyl Halide nitrophenyl_halide->product_w

References

Technical Support Center: Synthesis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate. This Williamson ether synthesis is a common procedure, but like any reaction, can be prone to issues affecting yield and purity. This guide is intended for researchers, scientists, and drug development professionals to help optimize this critical reaction step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here are the most common culprits and their solutions:

  • Incomplete Deprotonation: The alkoxide of tert-Butyl (2-hydroxyethyl)carbamate must be fully formed for the reaction to proceed efficiently. Ensure your base (e.g., NaH, K₂CO₃) is fresh and added in a slight excess. The reaction should be stirred for an adequate amount of time to allow for complete deprotonation before adding the 1-fluoro-4-nitrobenzene.

  • Reaction Temperature: The temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also lead to side reactions. A systematic approach to optimizing the temperature is recommended. See the data in Table 1 for a general guideline. Room temperature to a gentle heat (40-60°C) is a good starting point.

  • Poor Quality Reagents: Ensure all reagents, especially the tert-Butyl (2-hydroxyethyl)carbamate and 1-fluoro-4-nitrobenzene, are pure. Impurities can interfere with the reaction. Solvents should be anhydrous, as water can quench the alkoxide.

  • Insufficient Reaction Time: This reaction may require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A2: The most common side products in this reaction are due to elimination or decomposition.

  • Elimination: While less likely with an ethyl linker, strong bases and high temperatures can promote elimination reactions. Using a milder base like K₂CO₃ over NaH can sometimes mitigate this.

  • Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids and can be labile at very high temperatures, especially in the presence of nucleophiles. Avoid excessive heat to prevent the formation of byproducts resulting from the deprotection of the Boc group.

  • O- vs. N-Alkylation: While the primary reaction is O-alkylation of the alcohol, under certain conditions, N-alkylation of the carbamate could be a minor side reaction, though it is generally less favored.

To minimize side products, start with a moderate reaction temperature and gradually increase it if the reaction is too slow. Careful monitoring by TLC is key to finding the optimal balance between reaction rate and purity.

Q3: The purification of the final product is proving difficult. What is the best way to purify this compound?

A3: Purification is typically achieved through column chromatography on silica gel.

  • Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes (or petroleum ether). Start with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increase the polarity. The product is moderately polar and should elute effectively.

  • Co-eluting Impurities: If unreacted 1-fluoro-4-nitrobenzene is present, it can sometimes co-elute with the product. Ensure the reaction goes to completion to minimize this issue. A thorough aqueous work-up can also help remove some polar impurities before chromatography.

  • Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step.

Data Presentation

Table 1: Representative Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (by ¹H NMR)Observations
25 (Room Temp)2465%>95%Slow reaction rate, but clean product formation.
401280%>95%Good balance of reaction rate and purity.
60692%~90%Faster reaction, but minor impurity formation observed.
80485%~80%Significant increase in side products, potential for some Boc deprotection.

Note: The data presented in this table is representative and may vary based on specific reaction conditions, scale, and reagents used.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound:

  • Preparation: To a stirred solution of tert-Butyl (2-hydroxyethyl)carbamate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq) in one portion.

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes.

  • Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 60°C and monitor the progress by TLC. The reaction is typically complete within 6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction Scheme:

Reaction_Scheme reagents tert-Butyl (2-hydroxyethyl)carbamate + 1-fluoro-4-nitrobenzene conditions K₂CO₃, DMF 60°C, 6h reagents->conditions product This compound conditions->product

Caption: Synthesis of this compound.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield or Impure Product check_base Is the base fresh and in excess? start->check_base check_reagents Are reagents and solvents pure and anhydrous? check_base->check_reagents Yes solution_base Use fresh base, ensure slight excess. check_base->solution_base No check_temp Is the reaction temperature optimized? check_reagents->check_temp Yes solution_reagents Use pure reagents and anhydrous solvents. check_reagents->solution_reagents No check_time Was the reaction allowed to go to completion? check_temp->check_time Yes solution_temp Optimize temperature (start at 40-60°C). check_temp->solution_temp No solution_time Monitor by TLC until starting material is consumed. check_time->solution_time No

Caption: Troubleshooting workflow for synthesis optimization.

Temperature vs. Outcome Relationship:

Temperature_Outcome cluster_temp Reaction Temperature cluster_outcome Expected Outcome low_temp Low Temp (e.g., RT) low_yield Low Yield (Slow Reaction) low_temp->low_yield opt_temp Optimal Temp (e.g., 40-60°C) high_yield High Yield (Good Purity) opt_temp->high_yield high_temp High Temp (e.g., >80°C) side_products Side Products (Lower Purity) high_temp->side_products

Caption: Relationship between reaction temperature and outcome.

Technical Support Center: Purification of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the likely impurities?

A1: A common synthetic route is the Williamson ether synthesis, where the sodium salt of 4-nitrophenol is reacted with N-Boc-2-bromoethylamine, or N-Boc-2-aminoethanol is reacted with 1-fluoro-4-nitrobenzene under basic conditions.

Potential impurities from this synthesis include:

  • Unreacted starting materials: 4-nitrophenol and N-Boc-2-aminoethanol.

  • Deprotected amine: 2-(4-nitrophenoxy)ethanamine, resulting from the loss of the Boc protecting group under certain conditions.

  • Base-related impurities: Residual inorganic base or organic bases like triethylamine.

  • Solvent residues: Residual solvents from the reaction and workup.

Q2: What are the general physical properties of pure this compound?

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, typically a mixture of ethyl acetate and hexane, should be used to achieve good separation between the desired product and impurities. The spots can be visualized under UV light (due to the nitrophenyl group) or by staining with potassium permanganate.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Solution
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. Small increments of methanol (1-2%) can also be added if necessary.
Product elutes too quickly with impurities The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of hexane.
Poor separation of product and impurities The chosen solvent system is not optimal.Perform a systematic TLC screen with different solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate) to find a mobile phase that provides better separation.
Streaking or tailing of the product band The compound may be interacting strongly with the acidic silica gel.Consider deactivating the silica gel by preparing a slurry with a small amount of triethylamine (0.1-1%) in the mobile phase before packing the column.
Column overloading Too much crude material was loaded onto the column.As a general guideline, the amount of crude material should be about 1-2% of the weight of the silica gel.
Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize The solution is not supersaturated, or the wrong solvent is being used.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, slowly evaporate the solvent or add a co-solvent in which the product is less soluble.
Product oils out The boiling point of the solvent is too high, or the compound has a low melting point.Use a lower-boiling point solvent or a solvent mixture. Ensure the solution is not heated excessively.
Low recovery of pure product The product is too soluble in the chosen solvent, even at low temperatures.Choose a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent/anti-solvent system may also be effective.
Crystals are colored Colored impurities are co-crystallizing with the product.Consider treating the hot solution with activated charcoal to adsorb colored impurities before filtration and crystallization.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general procedure. The specific mobile phase should be optimized based on TLC analysis of the crude material.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform, air-free packing.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if necessary.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase as needed (e.g., from 10% to 30% ethyl acetate in hexane) to elute the product.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Impurities Present Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Pure_Fractions Pure Fractions Column_Chromatography->Pure_Fractions Pure_Product Pure Product Recrystallization->Pure_Product Pure_Fractions->Pure_Product Characterization Characterization (NMR, MP) Pure_Product->Characterization

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Check_TLC Analyze Crude by TLC Start->Check_TLC Multiple_Spots Multiple Spots Close to Product? Check_TLC->Multiple_Spots Streaking Streaking on TLC? Check_TLC->Streaking Optimize_Mobile_Phase Optimize Mobile Phase for Column Chromatography Multiple_Spots->Optimize_Mobile_Phase Yes Consider_Recrystallization Consider Recrystallization Multiple_Spots->Consider_Recrystallization No Deactivate_Silica Deactivate Silica Gel Streaking->Deactivate_Silica Yes

Caption: Decision tree for troubleshooting purification issues.

References

Technical Support Center: Monitoring tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis involving tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of monitoring this reaction?

Monitoring the reaction allows you to track the consumption of the starting materials (e.g., this compound and a nucleophile) and the formation of the desired product. This real-time analysis helps determine the reaction's endpoint, preventing the formation of byproducts from over-reaction and ensuring the reaction has proceeded to completion.[1]

Q2: Which technique is better for monitoring this reaction: TLC or HPLC?

Both techniques are suitable, and the choice depends on the specific requirements of the experiment. TLC is a rapid, inexpensive, and simple method ideal for quick qualitative checks of reaction progress.[2] HPLC provides quantitative data, higher resolution, and greater sensitivity, making it superior for detailed kinetic analysis, purity assessment, and identifying minor byproducts.[1][3]

Q3: How do I choose an appropriate mobile phase (eluent) for TLC?

The goal is to find a solvent system that provides good separation between the starting material, the product, and any significant intermediates or impurities. A good starting point for carbamates is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for the product. For highly polar compounds that remain at the baseline, increasing the proportion of the polar solvent is necessary.[4]

Q4: How can I visualize the spots on the TLC plate?

The nitrophenyl group in the starting material and potentially in the product makes the compounds UV-active. Therefore, the primary visualization method is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent green plate.[5] Staining with reagents like potassium permanganate or p-anisaldehyde can also be used if the compounds are not sufficiently UV-active or for additional confirmation.

Q5: What type of HPLC column and detector are recommended for this analysis?

A reversed-phase C18 column is the most common and effective choice for separating carbamates and related aromatic compounds. A UV-Vis or Diode Array Detector (DAD) is ideal, as the nitrophenyl and other aromatic moieties absorb UV light strongly.[6] A detection wavelength around 254 nm is a good starting point.

Experimental Workflow for Reaction Monitoring

The following diagram illustrates the general workflow for monitoring a chemical reaction using TLC or HPLC.

Caption: Workflow for reaction monitoring using TLC and HPLC.

Experimental Protocols

Protocol 1: TLC Monitoring
  • Preparation : Prepare a developing chamber with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Place a filter paper inside to ensure chamber saturation.

  • Spotting : Using a capillary tube, take a small aliquot from the reaction mixture. Spot it on the baseline of a silica gel TLC plate (GF254). It is highly recommended to "co-spot" by spotting the starting material on top of the reaction mixture spot and also in a separate lane for comparison.

  • Development : Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[7] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Analysis : Compare the intensity of the starting material spot with the product spot. The reaction is complete when the starting material spot has disappeared or is very faint, and a new spot corresponding to the product is prominent.

Protocol 2: HPLC Monitoring
  • Sample Preparation : Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly with the mobile phase (e.g., 1 mL of 50:50 Acetonitrile:Water) to avoid overloading the column.[8]

  • Method Parameters : Use a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). A typical starting method would be:

    • Mobile Phase A : Water with 0.1% Formic Acid

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid

    • Gradient : Start with a high concentration of A, and linearly increase B over 10-15 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detector : UV at 254 nm.

    • Injection Volume : 5-10 µL.

  • Analysis : Inject a sample of the starting material first to determine its retention time. Then, inject the diluted reaction mixture at various time points. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product.

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Streaking or Elongated Spots Sample is too concentrated (overloaded).[7]Dilute the sample before spotting. Spot a smaller amount.
Compound is unstable on silica gel.[9]Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-1%).[4]
Spots at Baseline (Rf ≈ 0) Mobile phase is not polar enough.[4]Increase the proportion of the polar solvent in your mobile phase (e.g., from 10% to 30% ethyl acetate in hexane).
Spots at Solvent Front (Rf ≈ 1) Mobile phase is too polar.[4]Decrease the proportion of the polar solvent or choose a less polar solvent system.
Poor Separation (Rf values too close) The polarity of the chosen mobile phase is not optimal for the compounds.Try a different solvent system with different selectivities (e.g., substitute ethyl acetate with acetone or dichloromethane with methanol).
No Spots Visible Sample is too dilute.[7]Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7]
Compound is not UV-active.Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde) or a TLC plate with a different fluorescent indicator.
HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
High or Fluctuating Pressure Blockage in the system (e.g., guard column, column frit).[10]Replace the guard column. Back-flush the analytical column with a strong solvent.[11]
Air bubbles in the pump or flow path.[10]Degas the mobile phase. Purge the pump to remove bubbles.[10]
Buffer precipitation.[8]Ensure buffer is soluble in the mobile phase composition. Flush the system with a high-aqueous, buffer-free mobile phase.[8]
Peak Tailing or Fronting Column degradation or contamination.Wash the column with a strong solvent. If the problem persists, replace the column.
Analyte interacting with active sites on the silica.Add a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to improve peak shape.
Sample overload.[8]Dilute the sample and inject a smaller volume.
Shifting Retention Times Inconsistent mobile phase composition.[12]Prepare fresh mobile phase for each run. Ensure proper mixing and degassing.
Fluctuations in column temperature.[12]Use a column oven to maintain a constant temperature.
Column is not properly equilibrated.[10]Equilibrate the column with the starting mobile phase for a sufficient time before injection.
Poor Peak Resolution Mobile phase is not optimized.Adjust the gradient slope or the organic/aqueous ratio to improve separation.
Inappropriate column chemistry.Consider a different stationary phase (e.g., C8, Phenyl) if C18 does not provide adequate separation.

References

Technical Support Center: Troubleshooting Incomplete Boc-Deprotection of Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the tert-butyloxycarbonyl (Boc) deprotection of carbamate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?

Incomplete Boc deprotection can be a frustrating issue, often stemming from several factors related to reaction conditions or the substrate itself.[1][2]

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[3] If the acid is too weak or the concentration is too low, the reaction may not proceed to completion.[3][4]

    • Solution: Increase the acid concentration. For instance, if using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%.[3][5] Alternatively, switching to a stronger acid system, such as 4M Hydrogen Chloride (HCl) in dioxane, can be effective.[6][7]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient time or low temperatures can lead to an incomplete reaction.[3]

    • Solution: Increase the reaction time and monitor the progress closely using analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8] Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be mindful that this may also increase the likelihood of side reactions.[5][7]

  • Steric Hindrance: If the Boc-protected amine is in a sterically hindered environment, the deprotection reaction can be significantly slowed.[6][9]

    • Solution: More forcing conditions may be necessary for sterically hindered substrates. This can include using a stronger acid, extending the reaction time, and potentially elevating the temperature.[4][9] It is crucial to use an effective scavenger cocktail under these more aggressive conditions to minimize side reactions.[6][9]

  • Poor Solubility: The Boc-protected starting material may have limited solubility in the chosen reaction solvent, which can impede the reaction.[2]

    • Solution: Ensure that your substrate is well-solvated. Dichloromethane (DCM) is a commonly used and effective solvent for TFA-mediated deprotection.[3][7] If solubility is an issue, you may need to screen other solvents.

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis after deprotection, often with a mass increase of +56 Da. What is this and how can I prevent it?

A mass increase of +56 Da is a characteristic sign of tert-butylation, a common side reaction during Boc deprotection.[1][9]

  • Cause: The primary cause of this side reaction is the generation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[6][9][10] This electrophilic carbocation can then react with nucleophilic functional groups within your molecule, leading to the formation of undesired byproducts.[6][9]

  • Susceptible Residues: In peptide synthesis and other applications, certain amino acid residues and functional groups are particularly vulnerable to alkylation by the tert-butyl cation. These include:

    • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][9]

    • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][9][10]

    • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[6][9][10]

    • Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[6][9][10]

  • Solution: The most effective strategy to prevent tert-butylation is to incorporate "scavengers" into your deprotection reaction mixture.[6][9] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping the carbocation before it can react with your molecule of interest.[1][6] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[6][9]

Q3: After using TFA for deprotection, I've noticed a byproduct with a mass increase of +96 Da. What is this side reaction?

This mass increase often corresponds to the trifluoroacetylation of the newly deprotected amine.[6] This can occur when using TFA, as the deprotected, nucleophilic amine can be acylated.[6]

  • Solution: To mitigate this, ensure the complete removal of residual TFA after the deprotection is finished. A common technique is co-evaporation with a solvent like toluene.[6]

Q4: My compound contains other acid-sensitive functional groups. Are there milder alternatives to TFA for Boc deprotection?

Yes, for substrates with other acid-labile functional groups such as esters or acetals, using strong acids like TFA can lead to their cleavage or degradation.[4] In such cases, several milder deprotection methods can be employed.[4][6]

  • Milder Acidic Conditions:

    • 4M HCl in 1,4-dioxane[7]

    • 1M HCl in ethyl acetate[7]

    • Aqueous phosphoric acid[4][11]

    • p-Toluenesulfonic Acid (pTSA) in acetonitrile/methanol[6]

  • Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[4]

  • Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol or thermal deprotection (heating in a suitable solvent) can be investigated.[4][6][12]

Q5: How can I effectively monitor the progress of my Boc deprotection reaction?

Proper reaction monitoring is crucial to determine the point of completion and to avoid unnecessary exposure to harsh conditions that could lead to side reactions.[2][3]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the reaction. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining with ninhydrin can be used to visualize the appearance of the primary or secondary amine product.[4][8][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides accurate monitoring of the consumption of the starting material and the formation of the desired product, confirming its mass.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal for the Boc protons, which typically appears around 1.4 ppm.[2]

Quantitative Data Summary

The selection of a deprotection protocol can be guided by the desired efficiency and selectivity. The following tables summarize common reaction conditions and scavenger cocktails.

Table 1: Common Boc-Deprotection Conditions

ReagentSolventTypical ConcentrationTemperatureReaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[7]0°C to Room Temp.30 min - 2 hours[7]
Hydrogen Chloride (HCl)1,4-Dioxane4M[7]0°C to Room Temp.30 min - 2 hours[7]
Hydrogen Chloride (HCl)Ethyl Acetate1M[7]Room Temp.Varies[7]
p-Toluenesulfonic Acid (pTSA)Acetonitrile/MethanolStoichiometricRoom Temp.Varies[6]

Table 2: Common Scavenger Cocktails for TFA-Mediated Deprotection

Scavenger CocktailComposition (v/v/v)Application
Standard TFA/H₂O/TIS95:2.5:2.5[6]General purpose, effective for most sequences.[6]
Simple TFA/TIS95:5Effective for protecting Trp, Met, and Tyr.[6]
Reagent KTFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)[6]For peptides with multiple sensitive residues.[6]

Table 3: Scavengers for Specific Amino Acid Residues

Amino Acid ResidueRecommended ScavengersTypical Concentration (v/v)Notes
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)1-5%[7]TIS and TES are highly effective carbocation scavengers.[7][9] EDT is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[9]
Methionine (Met)Thioanisole2.5-5%Effective in preventing S-alkylation.[5][9]
Cysteine (Cys)1,2-Ethanedithiol (EDT)2.5%A commonly used scavenger for cysteine-containing compounds.[5]
Tyrosine (Tyr)Phenol, Anisole, m-Cresol2.5-5%These phenolic compounds act as decoys for the tert-butyl cation.[9]

Experimental Protocols

Protocol 1: Standard Boc-Deprotection using TFA in DCM

  • Dissolution: Dissolve the Boc-protected compound in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.[3]

  • Cooling: Cool the solution to 0°C using an ice bath.[3]

  • Scavenger Addition (Optional but Recommended): Add the desired scavenger(s) (e.g., triisopropylsilane to a final concentration of 2.5-5% v/v).[3]

  • TFA Addition: Add Trifluoroacetic Acid (TFA) dropwise to the stirred solution to the desired final concentration (e.g., 20-50% v/v).[3]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3][6]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3][5] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent such as toluene.[6] The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[5]

Protocol 2: Boc-Deprotection using 4M HCl in Dioxane

  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[10]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, preferably at 0°C.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with cold diethyl ether and collected by filtration.[10][14]

Protocol 3: Mild Boc-Deprotection using Oxalyl Chloride in Methanol

This method is suitable for substrates with acid-labile groups.[12]

  • Dissolution: In a dry round-bottom flask, dissolve the Boc-protected starting material (e.g., 50 mg) in methanol (3 mL) and stir at room temperature for 5 minutes.[12]

  • Reagent Addition: Add oxalyl chloride (3 equivalents) directly to the reaction mixture. An immediate increase in temperature and sputtering may be observed.[12]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-4 hours, depending on the substrate. Monitor the reaction by TLC.[12]

  • Work-up: Upon completion, the solvent is typically removed under reduced pressure to yield the deprotected amine salt.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation BocProtectedAmine Boc-Protected Amine H_plus H+ ProtonatedCarbamate Protonated Carbamate BocProtectedAmine->ProtonatedCarbamate + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedCarbamate->CarbamicAcid Fragmentation ProtonatedCarbamate->CarbamicAcid tBu_cation tert-Butyl Cation ProtonatedCarbamate->tBu_cation FreeAmine Free Amine CarbamicAcid->FreeAmine - CO2 CO2 CO2 CarbamicAcid->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting_Workflow start Incomplete Boc Deprotection Observed check_conditions Review Reaction Conditions start->check_conditions increase_acid Increase Acid Concentration or Use Stronger Acid check_conditions->increase_acid Insufficient Acid? increase_time_temp Increase Reaction Time and/or Temperature check_conditions->increase_time_temp Insufficient Time/Temp? check_sterics Consider Steric Hindrance check_conditions->check_sterics Conditions OK? monitor Monitor by TLC/LC-MS increase_acid->monitor increase_time_temp->monitor forcing_conditions Use More Forcing Conditions (Stronger Acid, Longer Time, Higher Temp) + Scavengers check_sterics->forcing_conditions Yes check_sterics->monitor No forcing_conditions->monitor complete Reaction Complete monitor->complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Scavenger_Mechanism Boc_Cleavage Acid-Catalyzed Boc Cleavage tBu_Cation tert-Butyl Cation (tBu+) (Reactive Electrophile) Boc_Cleavage->tBu_Cation Substrate Nucleophilic Substrate (e.g., Trp, Met) tBu_Cation->Substrate Undesired Reaction Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Desired Reaction Side_Product Alkylated Side Product (+56 Da) Substrate->Side_Product Trapped_Cation Trapped Cation (Inert Product) Scavenger->Trapped_Cation

Caption: Role of scavengers in preventing side reactions.

References

Technical Support Center: Refining Purification of Crude tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of crude tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: Both flash column chromatography and recrystallization are effective methods. The choice depends on the impurity profile and the required final purity. Flash chromatography is excellent for removing a wide range of impurities, while recrystallization is ideal for removing small amounts of impurities from a solid product, often yielding highly pure crystalline material. A preliminary Thin Layer Chromatography (TLC) analysis of the crude material is essential for determining the best approach.

Q2: How can I monitor the purification process effectively?

A2: Thin-Layer Chromatography (TLC) is the primary tool for monitoring the purification. By spotting the crude mixture, fractions from the column, and the purified product, you can assess separation and purity. For visualization, use a UV lamp (254 nm), as the nitrophenyl group is UV-active. Staining with potassium permanganate can also be used to visualize compounds.

Q3: What are the likely impurities in a crude sample?

A3: Common impurities may include unreacted starting materials such as 2-(4-nitrophenoxy)ethan-1-amine, residual reagents like di-tert-butyl dicarbonate ((Boc)₂O), and potential side products. The starting amine is significantly more polar than the desired Boc-protected product.

Q4: Can this compound degrade during purification?

A4: The Boc-protecting group is known to be sensitive to strong acids and high temperatures.[1] Prolonged exposure to acidic conditions, such as on un-neutralized silica gel, or excessive heating during recrystallization should be avoided to prevent cleavage of the tert-butyl carbamate group.[1][2]

Purification Workflow Overview

The following diagram outlines the general workflow for selecting and executing a purification strategy for the target compound.

G cluster_0 Purification Strategy Crude Crude Product TLC TLC Analysis Crude->TLC Decision Assess Purity & Impurity Profile TLC->Decision Column Flash Column Chromatography Decision->Column Multiple impurities or Rf close to impurities Recryst Recrystallization Decision->Recryst Product is major spot, impurities are minor Pure Pure Product Column->Pure Recryst->Pure

Caption: Decision workflow for purification method selection.

Troubleshooting Guides

This section addresses specific issues that may arise during purification experiments in a question-and-answer format.

Flash Column Chromatography

Q: My product is eluting too quickly (high Rf) or not at all (low Rf). How do I fix this?

A: This indicates that the mobile phase polarity is incorrect.

  • Product Eluting Too Quickly (High Rf): The mobile phase is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., hexane or petroleum ether).[3]

  • Product Eluting Too Slowly (Low Rf): The mobile phase is not polar enough. Increase its polarity by gradually increasing the proportion of the polar solvent (e.g., ethyl acetate).[3] Aim for an Rf value between 0.2 and 0.4 for the target compound on TLC to achieve good separation on the column.[3]

Q: The separation between my product and an impurity is poor.

A: Poor resolution can result from several factors:

  • Incorrect Mobile Phase: The current solvent system may not be optimal. Systematically screen different solvent systems using TLC to find one that maximizes the separation (ΔRf) between your product and the impurity.[3]

  • Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. A general guideline is to load an amount of crude product that is 1-2% of the weight of the silica gel.[3]

  • Improper Sample Loading: The initial band of the sample should be as narrow as possible. Dissolve the crude product in a minimal amount of solvent and apply it carefully to the top of the silica gel. For samples with low solubility in the mobile phase, use the "dry loading" technique.[3]

Q: My product is streaking or tailing on the TLC plate and column.

A: Streaking is often caused by interactions between the compound and the stationary phase.

  • Acidic Silica Gel: Carbamates can sometimes interact with the acidic nature of standard silica gel. Consider deactivating the silica gel by pre-eluting the column with the mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%).[3]

  • Sample Insolubility: If the sample is not fully dissolved when loaded, it can cause streaking. Ensure complete dissolution before loading or use the dry loading method.[3]

G cluster_1 Column Chromatography Troubleshooting Start Problem Observed PoorSep Poor Separation Start->PoorSep Streaking Streaking / Tailing Start->Streaking WrongRf Incorrect Rf Start->WrongRf Sol_TLC Screen new mobile phases via TLC PoorSep->Sol_TLC Sol_Load Reduce sample load (1-2% of silica mass) PoorSep->Sol_Load Sol_DryLoad Use 'Dry Loading' Technique PoorSep->Sol_DryLoad Streaking->Sol_DryLoad Sol_Base Add 0.1-1% Triethylamine to mobile phase Streaking->Sol_Base Sol_Polarity Adjust mobile phase polarity WrongRf->Sol_Polarity

Caption: Troubleshooting guide for common column chromatography issues.

Recrystallization

Q: My compound will not dissolve in the recrystallization solvent, even with heating.

A: The solvent is not polar enough. You should select a different solvent or use a solvent mixture. Add a more polar "soluble" solvent dropwise to the heated suspension until the solid just dissolves.

Q: My compound oiled out instead of forming crystals upon cooling.

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Solution is too concentrated: Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.

  • Cooling is too rapid: Allow the flask to cool slowly to room temperature before inducing further cooling in an ice bath.

  • Impurities are present: The presence of impurities can inhibit crystallization. Consider pre-purifying by chromatography or performing a hot filtration to remove insoluble impurities.

Q: No crystals are forming, even after the solution has cooled completely.

A: The solution may not be sufficiently supersaturated, or crystallization requires initiation.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The small glass particles scraped off can act as nucleation sites.

  • Seed Crystals: Add a tiny crystal of the pure product to the solution to initiate crystallization.

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and increase the concentration, then allow it to cool again.[2]

Data Presentation

The following tables provide general starting parameters for purification. These should be optimized for each specific batch of crude material.

Table 1: Guideline Parameters for Flash Column Chromatography

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.[3]
Mobile Phase Ethyl Acetate / HexaneA starting gradient of 10% to 50% ethyl acetate in hexane is often effective.[3]
Target Rf Value 0.2 - 0.4Provides a good balance between resolution and elution time.[3]
Sample Load 1-2 g crude per 100 g silicaPrevents column overloading and ensures good separation.[3]
Purity (Post-Chromo) >95% (typical)Dependent on the efficiency of the separation.
Yield (Post-Chromo) >85% (typical)Dependent on crude purity and fraction collection accuracy.[3]

Table 2: Common Solvents for Recrystallization

Solvent SystemApplication Notes
Hexane / Ethyl Acetate A common non-polar/polar mixture. Dissolve in minimal hot ethyl acetate, then add hot hexane until turbidity appears. Cool slowly. A ratio of 8:1 (hexane:ethyl acetate) has been used for similar compounds.[4]
Benzene / Hexane Has been used for similar carbamates.[2] Use with appropriate safety precautions.
Water May be a suitable solvent, but extensive heating should be avoided to prevent product loss.[2]
Isopropanol / Water Dissolve in hot isopropanol, add hot water dropwise until the solution becomes cloudy, then add a few drops of hot isopropanol to clarify and cool.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase by testing various ratios of ethyl acetate and hexane on a TLC plate. The ideal system will give the product an Rf of ~0.3 and show good separation from impurities.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Drain excess solvent until the level is just above the silica bed.[3]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply gentle pressure (flash chromatography) and begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase as the column runs.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC.[3]

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.[3]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair from Table 2. The ideal solvent should dissolve the compound poorly at room temperature but well when heated.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

References

Validation & Comparative

Comparative NMR Analysis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate and a Structural Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectral characteristics of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate, with a comparative analysis against tert-butyl (4-nitrophenyl)carbamate. This guide provides predicted and experimental data, detailed experimental protocols, and a structural correlation diagram to aid in the characterization of these compounds.

This guide presents a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of experimental spectra for this specific compound, this report utilizes predicted NMR data for its characterization. To provide a valuable comparative context for researchers, this data is presented alongside experimentally obtained NMR data for the structurally similar compound, tert-butyl (4-nitrophenyl)carbamate. This comparison highlights the influence of the ethyl linker on the chemical shifts of adjacent protons and carbons.

Structural Overview and NMR Correlation

The key structural features of this compound and the expected correlations in its NMR spectra are illustrated in the diagram below. The diagram highlights the distinct chemical environments of the protons and carbons, which give rise to their characteristic signals in the 1H and 13C NMR spectra.

G This compound Structure and Key NMR Correlations cluster_tert_butyl tert-Butyl Group cluster_carbamate Carbamate Linkage cluster_ethyl Ethyl Linker cluster_nitrophenoxy 4-Nitrophenoxy Group C_quat C(CH₃)₃ CH3 9H, s C_quat->CH3 CO C=O C_quat->CO NH NH CH2_N CH₂-N NH->CH2_N CO->NH CH2_O CH₂-O CH2_N->CH2_O H_N 2H, t CH2_N->H_N H_O 2H, t CH2_O->H_O Aromatic_ring C₆H₄ CH2_O->Aromatic_ring NO2 NO₂ Aromatic_ring->NO2 Aromatic_protons_1 2H, d Aromatic_ring->Aromatic_protons_1 Aromatic_protons_2 2H, d Aromatic_ring->Aromatic_protons_2

Caption: Chemical structure of this compound with key proton groups highlighted.

Comparative NMR Data Analysis

The following tables summarize the predicted 1H and 13C NMR data for this compound and the experimental data for tert-butyl (4-nitrophenyl)carbamate. The data is presented to facilitate a clear comparison of the chemical shifts (δ) in parts per million (ppm).

Table 1: 1H NMR Data Comparison

Assignment This compound (Predicted) tert-butyl (4-nitrophenyl)carbamate (Experimental)[1]
Ar-H (ortho to NO₂)~8.20 (d, J ≈ 9.0 Hz, 2H)8.19-8.16 (d, J = 8 Hz, 2H)
Ar-H (meta to NO₂)~7.00 (d, J ≈ 9.0 Hz, 2H)7.54-7.51 (d, J = 8 Hz, 2H)
-O-CH₂-~4.20 (t, J ≈ 5.0 Hz, 2H)-
-N-CH₂-~3.50 (q, J ≈ 5.0 Hz, 2H)-
-NH-~5.10 (br s, 1H)6.89 (bs, 1H)
-C(CH₃)₃~1.45 (s, 9H)1.47 (s, 9H)

Table 2: 13C NMR Data Comparison

Assignment This compound (Predicted) tert-butyl (4-nitrophenyl)carbamate (Experimental)[1]
C=O~156.0152.70
C-NO₂~141.5-
C-O (aromatic)~164.0-
Ar-C (ortho to NO₂)~126.0125.30
Ar-C (meta to NO₂)~115.0113.00
-O-CH₂-~68.0-
-N-CH₂-~41.0-
-C(CH₃)₃~80.0-
-C(CH₃)₃~28.529.10

Experimental Protocols

The following are generalized experimental protocols for acquiring high-quality 1H and 13C NMR spectra for compounds similar to those discussed in this guide.

1H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).

    • Perform baseline correction to ensure a flat baseline.

    • Integrate the signals to determine the relative number of protons.

13C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for 1H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup: Follow the same locking and shimming procedures as for 1H NMR.

  • Acquisition Parameters:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[3]

    • Acquire a significantly larger number of scans compared to 1H NMR (e.g., 128-1024 or more) due to the low natural abundance of 13C.

    • Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak as an internal reference (e.g., CDCl₃ at 77.16 ppm).

    • Perform baseline correction.

Logical Workflow for NMR Analysis

The process of analyzing and comparing NMR data for the characterization of organic compounds follows a logical workflow, as depicted in the diagram below.

G NMR Data Analysis Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_comparison_and_conclusion Comparison and Conclusion Sample_Prep Sample Preparation NMR_Experiment NMR Experiment (1H & 13C) Sample_Prep->NMR_Experiment FID_Processing FID Processing (FT, Phasing) NMR_Experiment->FID_Processing Spectrum_Calibration Spectrum Calibration FID_Processing->Spectrum_Calibration Peak_Picking Peak Picking & Integration Spectrum_Calibration->Peak_Picking Chemical_Shift_Analysis Chemical Shift Analysis Peak_Picking->Chemical_Shift_Analysis Coupling_Constant_Analysis Coupling Constant Analysis Peak_Picking->Coupling_Constant_Analysis Data_Tabulation Data Tabulation Chemical_Shift_Analysis->Data_Tabulation Coupling_Constant_Analysis->Data_Tabulation Comparison_with_Analogue Comparison with Analogue Data_Tabulation->Comparison_with_Analogue Structure_Confirmation Structure Confirmation Comparison_with_Analogue->Structure_Confirmation

Caption: A flowchart illustrating the key steps in acquiring, processing, and analyzing NMR data for structural elucidation.

References

Comparative Mass Spectrometry Analysis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate and its structural analogs. Due to the limited availability of public experimental mass spectrometry data for this compound, this guide presents predicted data based on common fragmentation patterns of its constituent functional groups, alongside available experimental data for structurally related alternatives. This comparison is intended to aid researchers in the identification and characterization of these and similar compounds.

Comparison of Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for this compound and two structurally related compounds: tert-Butyl (2-aminoethyl)carbamate and tert-Butyl (2-hydroxyethyl)carbamate. The data for the alternatives are based on publicly available information.

CompoundMolecular FormulaExact Mass (Da)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragments (m/z) and Interpretation
This compound C₁₃H₁₈N₂O₅282.12283.13305.11Predicted:183.13: [M+H - Boc]⁺ • 227.13: [M+H - C₄H₈]⁺ (loss of isobutylene) • 138.03: [4-nitrophenoxy]⁺ or related fragment
tert-Butyl (2-aminoethyl)carbamate C₇H₁₆N₂O₂160.12161.13183.1161.13: [M+H - Boc]⁺ 105.13: [M+H - C₄H₈]⁺
tert-Butyl (2-hydroxyethyl)carbamate C₇H₁₅NO₃161.10162.11184.0962.11: [M+H - Boc]⁺ 106.11: [M+H - C₄H₈]⁺

Experimental Protocols

The following is a general protocol for acquiring Electrospray Ionization Mass Spectrometry (ESI-MS) data for the analysis of tert-Butyl carbamates and related small molecules.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.

  • If necessary, use a solvent system that is compatible with the subsequent chromatographic separation.

  • Ensure the sample is fully dissolved and free of particulate matter. Centrifugation or filtration may be required.

  • For quantitative analysis, a suitable internal standard should be added to the sample solution.

2. Mass Spectrometry Analysis (ESI-MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for these compounds to generate protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Infusion: For initial analysis, the sample can be directly infused into the mass spectrometer to obtain a mass spectrum.

  • LC-MS: For mixture analysis or to improve data quality, the sample should be introduced via a liquid chromatography (LC) system. A C18 column is a common choice for reversed-phase chromatography of these types of compounds.

  • MS Scan Range: Set the mass spectrometer to scan a mass range appropriate for the expected molecular ions and fragments (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis by selecting the precursor ion of interest (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID). The resulting product ion spectrum will reveal characteristic fragments.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of small molecules like this compound by LC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Add Internal Standard B->C D Filter/Centrifuge C->D E Inject Sample into LC D->E F Chromatographic Separation E->F G Electrospray Ionization (ESI) F->G H Mass Analysis (MS1 Scan) G->H I Precursor Ion Selection H->I J Collision-Induced Dissociation (CID) I->J K Fragment Ion Analysis (MS2 Scan) J->K L Identify Molecular Ion K->L M Analyze Fragmentation Pattern L->M N Structure Elucidation M->N

Caption: A general workflow for the analysis of small molecules by LC-MS/MS.

A Comparative Guide to Cleavable Linkers in Drug Development: Featuring tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate and Other Key Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a cleavable linker is a critical determinant of the efficacy and safety of targeted therapeutics, particularly antibody-drug conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently liberate the active drug at the intended site of action. This guide provides an objective comparison of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate with other widely used cleavable linkers, supported by experimental data and detailed methodologies to inform rational drug design.

Introduction to Cleavable Linkers

Cleavable linkers are designed to exploit the unique physiological conditions of the target microenvironment, such as altered pH, the presence of specific enzymes, or a reducing atmosphere, to trigger payload release.[1] The primary classes of cleavable linkers include those sensitive to enzymatic cleavage, pH variations, and redox potential.[2]

The Profile of this compound

While not as extensively characterized in the context of drug delivery as other linkers in this guide, the chemical structure of this compound suggests a potential for dual cleavage mechanisms. The tert-butyl carbamate (Boc) group is well-known for its lability under acidic conditions.[3] Additionally, the 4-nitrophenoxy moiety is a good leaving group, suggesting susceptibility to nucleophilic attack.

Putative Cleavage Mechanism:

Based on its structure, two primary cleavage pathways can be postulated:

  • Acid-Mediated Cleavage: In the acidic environment of endosomes and lysosomes (pH 4.5-6.5), the Boc protecting group can be hydrolyzed, releasing the free amine.[3]

  • Nucleophilic Cleavage: The carbamate linkage could be susceptible to cleavage by intracellular nucleophiles, where the 4-nitrophenoxide would act as the leaving group.

Further experimental validation is required to confirm these mechanisms and their efficiency under physiological conditions.

Comparative Performance of Cleavable Linkers

The stability of a linker in plasma and its cleavage rate at the target site are paramount for the therapeutic success of a drug conjugate. The following tables provide a quantitative comparison of key performance parameters for different classes of cleavable linkers.

Table 1: Plasma Stability of Common Cleavable Linkers

Linker TypeExampleCleavage TriggerPlasma Half-life (t½) in Human PlasmaKey AdvantagesKey Disadvantages
Enzyme-Cleavable Valine-Citrulline (Val-Cit)Cathepsin B and other lysosomal proteases~230 days[4]High plasma stability, specific cleavage in tumor cells.[5][6]Dependent on enzyme expression levels in the tumor.
pH-Sensitive HydrazoneAcidic pH (endosomes/lysosomes)~2.6 - 7.6 days[4]Effective release in acidic intracellular compartments.Lower plasma stability can lead to premature drug release.[4]
Redox-Sensitive DisulfideHigh intracellular glutathione (GSH) concentrationGenerally stableExploits the reducing intracellular environment.Stability can be variable; potential for off-target cleavage.
Putative Carbamate This compoundAcidic pH / Nucleophilic attackData not availablePotentially dual-release mechanism.Lacks experimental data on stability and cleavage kinetics.

Table 2: Cleavage Conditions and Efficiency

Linker TypeCleavage ConditionCleavage Efficiency
Enzyme-Cleavable (Val-Cit) Presence of Cathepsin BHigh, dependent on enzyme concentration.
pH-Sensitive (Hydrazone) pH 4.5 - 5.5Rapid hydrolysis in acidic conditions.[2]
Redox-Sensitive (Disulfide) Intracellular glutathione (GSH) levels (~1-10 mM)Efficient cleavage in the presence of high GSH concentrations.
Putative Carbamate Acidic pH / Intracellular nucleophilesNot experimentally determined.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of cleavable linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a drug-linker conjugate in plasma and quantify the rate of premature payload release.

Methodology:

  • Incubation: The drug-linker conjugate is incubated in plasma (e.g., human, mouse) at 37°C at a predetermined concentration (e.g., 100 µg/mL).[7]

  • Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 96, and 144 hours).[7]

  • Sample Processing: Plasma proteins are precipitated using a solvent like acetonitrile, and the sample is centrifuged.

  • Analysis: The supernatant containing the released payload and the intact conjugate are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or an Enzyme-Linked Immunosorbent Assay (ELISA).[8]

  • Data Analysis: The percentage of intact conjugate or the concentration of released payload is plotted against time to determine the linker's half-life in plasma.

Linker Cleavage Assay

Objective: To determine the rate and efficiency of linker cleavage under specific conditions (e.g., enzymatic, pH).

Methodology (for Enzyme-Cleavable Linkers):

  • Reaction Setup: The drug-linker conjugate is incubated with the specific enzyme (e.g., Cathepsin B) in an appropriate buffer at 37°C.

  • Time Points: Aliquots are collected at various time points.

  • Quenching: The enzymatic reaction is stopped, for example, by adding a protease inhibitor or by rapid freezing.

  • Analysis: The samples are analyzed by LC-MS to quantify the amount of released payload.

  • Data Analysis: The concentration of the released payload is plotted over time to determine the cleavage rate.

Visualizing a Typical Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro evaluation of cleavable linkers.

G cluster_0 ADC Preparation & Characterization cluster_1 In Vitro Stability & Cleavage cluster_2 Cell-Based Assays cluster_3 Data Analysis & Candidate Selection ADC_Prep ADC Synthesis and Purification Initial_Char Initial Characterization (DAR, Purity) ADC_Prep->Initial_Char Plasma_Stability Plasma Stability Assay (LC-MS/ELISA) Initial_Char->Plasma_Stability Cleavage_Assay Linker Cleavage Assay (Enzymatic/pH) Initial_Char->Cleavage_Assay Cytotoxicity In Vitro Cytotoxicity Assay (IC50) Initial_Char->Cytotoxicity Data_Analysis Comparative Data Analysis Plasma_Stability->Data_Analysis Cleavage_Assay->Data_Analysis Internalization Internalization & Trafficking Studies Cytotoxicity->Data_Analysis Candidate_Selection Lead Candidate Selection Data_Analysis->Candidate_Selection

Caption: A generalized workflow for the in vitro evaluation of cleavable linkers in ADCs.

Visualizing the Cleavage Mechanism of a Carbamate Linker

The following diagram illustrates a putative acid-catalyzed cleavage mechanism for a tert-butyl carbamate linker.

G Intact_Linker R-NH-COO-tBu Protonation Protonation (Acidic Environment) Intact_Linker->Protonation Protonated_Intermediate R-NH-C(=O+H)-O-tBu Protonation->Protonated_Intermediate Carbocation_Formation Loss of tert-Butyl Cation Protonated_Intermediate->Carbocation_Formation Carbamic_Acid R-NH-COOH Carbocation_Formation->Carbamic_Acid tert_Butyl_Cation tBu+ Carbocation_Formation->tert_Butyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Released_Amine R-NH2 + CO2 Decarboxylation->Released_Amine

Caption: Putative acid-catalyzed cleavage of a tert-butyl carbamate linker.

Conclusion

The choice of a cleavable linker is a multifaceted decision that profoundly impacts the therapeutic index of a targeted drug conjugate. While well-established linkers like the enzyme-cleavable Val-Cit and pH-sensitive hydrazones offer predictable performance profiles with extensive supporting data, novel linkers continue to emerge. Based on its chemical structure, this compound presents an interesting, albeit unproven, candidate with potential for dual acid- and nucleophile-mediated cleavage. Rigorous experimental evaluation of its stability and cleavage kinetics is necessary to ascertain its viability as a cleavable linker for drug delivery. The protocols and comparative data presented in this guide provide a framework for the systematic evaluation and rational design of next-generation drug conjugates with improved efficacy and safety profiles.

References

A Comparative Analysis of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate and Other Amine Protecting Groups in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within pharmaceutical development and peptide chemistry, the strategic use of protecting groups is fundamental to achieving desired molecular transformations with precision and high yield. The selection of an appropriate amine protecting group is a critical decision, dictated by the stability of the group under various reaction conditions and the ease of its selective removal. This guide provides a comprehensive comparison of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate with other commonly employed amine protecting groups, offering insights for researchers, scientists, and professionals in drug development.

Key Advantages of this compound

The primary advantages of using this compound as a protecting group stem from the electronic properties of the 4-nitrophenoxy moiety. This group is a base-labile protecting group, offering orthogonality to the widely used acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group.[1][2]

The key benefits include:

  • Orthogonality to Acid-Labile Protecting Groups: The carbamate is stable under acidic and neutral conditions, allowing for the selective deprotection of acid-labile groups such as Boc without affecting the this compound.[1][2] This orthogonality is a cornerstone of modern synthetic strategy, enabling the stepwise construction of complex molecules.[3]

  • Mild Deprotection Conditions: Cleavage of the protecting group is achieved under mild basic conditions.[1][2] This is particularly advantageous when working with substrates that are sensitive to harsh acidic or hydrogenolytic conditions.

  • Spectrophotometric Monitoring of Deprotection: The deprotection process releases the 4-nitrophenolate anion, which has a distinct yellow color and a strong UV-Vis absorbance.[2] This feature allows for real-time, quantitative monitoring of the deprotection reaction's progress, which is not easily achievable with many other protecting groups.[2][4]

Comparative Data of Amine Protecting Groups

The choice of an amine protecting group is a critical step in synthetic planning. The following table summarizes the key characteristics of this compound and other common protecting groups.

FeatureThis compoundtert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Chemical Nature 4-Nitrophenyl Carbamatetert-Butyl CarbamateBenzyl CarbamateFluorenyl-based Carbamate
Cleavage Condition Mild base (e.g., pH > 12)[1][2]Strong acid (e.g., TFA)[3]Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[3]Mild base (e.g., 20% piperidine in DMF)[3]
Orthogonality Orthogonal to acid-labile groups (e.g., Boc)[1][2]Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups[3]Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups[3]Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)[3]
Monitoring Real-time monitoring via UV-Vis spectroscopy of 4-nitrophenolate release[2]No straightforward real-time monitoringNo straightforward real-time monitoringUV absorbance of the dibenzofulvene byproduct allows for real-time reaction monitoring
Common Application Amine protection where orthogonality to acid-labile groups and mild, monitorable deprotection is required.Solid-phase peptide synthesis (SPPS) and general organic synthesis.[3]Solution-phase synthesis and protection of amines stable to acid/base.[3]Solid-phase peptide synthesis (SPPS), especially for complex peptides.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are generalized protocols for the synthesis and deprotection of this compound, alongside standard protocols for other common protecting groups for comparison.

This protocol is based on the synthesis of a similar compound, tert-butyl (p-nitrophenyl) carbonate, and its subsequent reaction with an amine.[5]

Materials:

  • 2-(tert-Butoxycarbonylamino)ethanol

  • 4-Nitrophenyl chloroformate

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-(tert-butoxycarbonylamino)ethanol (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 equivalents) to the solution.

  • Slowly add a solution of 4-nitrophenyl chloroformate (1.1 equivalents) in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

This protocol is based on the known base-lability of 4-nitrophenyl carbamates.[1][2]

Materials:

  • This compound

  • Aqueous base (e.g., 1 M NaOH or a suitable organic base in an organic solvent)

  • Solvent (e.g., THF, DMF)

  • UV-Vis Spectrophotometer (for monitoring)

Procedure:

  • Dissolve the protected amine in a suitable solvent.

  • Add the aqueous base to the solution. The pH should be adjusted to be above 12 for efficient cleavage.[2]

  • Stir the reaction at room temperature.

  • Monitor the deprotection by observing the formation of the yellow 4-nitrophenolate color and by measuring its absorbance at approximately 400-413 nm.[2][6]

  • Upon completion (disappearance of starting material by TLC and stabilization of the 4-nitrophenolate absorbance), neutralize the reaction mixture with a mild acid (e.g., 1 M HCl).

  • Extract the deprotected amine with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., Triethylamine (TEA) or NaOH)

  • Solvent (e.g., DCM, THF, or a biphasic system)

Procedure:

  • Dissolve the primary amine in the chosen solvent.

  • Add 1.0-1.2 equivalents of the base.

  • Add 1.1-1.5 equivalents of Boc₂O to the solution.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with water and brine, then dry and concentrate the organic layer.

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add an excess of TFA (typically 25-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

Materials:

  • Primary amine

  • Benzyl chloroformate (Cbz-Cl)

  • Base (e.g., NaHCO₃ or Na₂CO₃)

  • Solvent (e.g., Dioxane/water or DCM)

Procedure:

  • Dissolve the primary amine in the chosen solvent system.

  • Add an aqueous solution of the base and cool to 0 °C.

  • Slowly add 1.1 equivalents of Cbz-Cl.

  • Allow the reaction to warm to room temperature and stir until completion.

Materials:

  • Cbz-protected amine

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Hydrogen source (H₂ gas or a transfer hydrogenation reagent)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl acetate)

Procedure:

  • Dissolve the Cbz-protected amine in the solvent.

  • Add the Pd/C catalyst.

  • Subject the mixture to a hydrogen atmosphere (or add the transfer hydrogenation reagent).

  • Stir until the reaction is complete, then filter off the catalyst and concentrate the filtrate.

Materials:

  • Primary amine

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Base (e.g., NaHCO₃)

  • Solvent (e.g., Dioxane/water)

Procedure:

  • Dissolve the amine in the solvent system with the base.

  • Add 1.1 equivalents of Fmoc-Cl or Fmoc-OSu.

  • Stir at room temperature until completion.

Materials:

  • Fmoc-protected amine

  • Piperidine

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected amine in DMF.

  • Add a solution of 20% piperidine in DMF.

  • Stir at room temperature for a short period (typically 5-30 minutes).

  • Remove the deprotection solution and wash the product.

Visualizing Orthogonal Deprotection Strategies

The following diagrams illustrate the orthogonal nature of these protecting groups and the workflow for spectrophotometric monitoring.

Orthogonal_Deprotection Protected_Amine Protected Amine (with Boc, Cbz, and 4-Nitrophenyl Carbamate) Boc_Removed Amine Deprotected (Cbz and 4-Nitrophenyl Carbamate Intact) Protected_Amine->Boc_Removed  TFA   Cbz_Removed Amine Deprotected (Boc and 4-Nitrophenyl Carbamate Intact) Protected_Amine->Cbz_Removed  H₂/Pd-C   NP_Carbamate_Removed Amine Deprotected (Boc and Cbz Intact) Protected_Amine->NP_Carbamate_Removed  Base (pH > 12)  

Caption: Orthogonal deprotection of different amine protecting groups.

Spectrophotometric_Monitoring Start Start with Protected Amine (Colorless Solution) Add_Base Add Base (e.g., NaOH) Start->Add_Base Deprotection Deprotection Occurs Add_Base->Deprotection Yellow color develops (4-Nitrophenolate release) Monitor Monitor Absorbance at ~410 nm Deprotection->Monitor Endpoint Reaction Complete (Absorbance Plateaus) Monitor->Endpoint  Quantitative data on reaction progress  

Caption: Workflow for spectrophotometric monitoring of deprotection.

Conclusion

The choice of an amine protecting group is a strategic decision in chemical synthesis. While Boc, Cbz, and Fmoc are well-established and widely used, this compound offers distinct advantages in specific contexts. Its orthogonality to acid-labile groups, coupled with mild, base-labile cleavage and the unique ability for real-time spectrophotometric monitoring, makes it a valuable tool for researchers. The selection of the most suitable protecting group will ultimately depend on the specific requirements of the synthetic route, including the presence of other functional groups and the desired reaction conditions.

References

A Comparative Guide to HPLC Purity Validation of Synthesized tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical aspect of quality control and subsequent experimental success. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the purity validation of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate. Supporting experimental data, detailed protocols, and workflow visualizations are presented to aid in method selection and implementation.

Introduction to Purity Assessment

This compound is a valuable intermediate in organic synthesis, often utilized in the development of more complex molecules. The presence of impurities, arising from unreacted starting materials, byproducts, or degradation, can significantly impact the yield, purity, and biological activity of downstream products. Therefore, a robust and validated analytical method for purity assessment is paramount.

This guide focuses on a developed Reversed-Phase HPLC (RP-HPLC) method as the primary technique for purity validation, owing to its high resolution, sensitivity, and suitability for non-volatile organic compounds. The performance of this method is compared with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of expected impurities, and the specific requirements of the analysis (e.g., routine quality control vs. primary purity assessment).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Absolute quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.
Applicability Excellent for non-volatile and thermally labile compounds like the target carbamate.May require derivatization for non-volatile compounds; potential for thermal degradation of carbamates.Provides absolute purity without the need for a specific reference standard of the analyte. A primary analytical method.
Sensitivity High, especially with UV detection due to the nitrophenyl chromophore.Very high sensitivity and selectivity, providing structural information of impurities.Generally lower sensitivity compared to chromatographic methods. Requires a pure internal standard.
Resolution High resolving power for separating closely related impurities.Excellent separation efficiency for volatile compounds.Depends on spectral dispersion; signal overlap can be an issue in complex mixtures.
Quantification Typically relative quantification (% area). Requires a reference standard for absolute quantification.Can provide both relative and absolute quantification with appropriate standards.Provides absolute purity (mass/mass).

HPLC Purity Validation Data

A hypothetical batch of synthesized this compound was analyzed using the developed RP-HPLC method. The following table summarizes the quantitative data obtained. Potential impurities are postulated based on common synthetic routes for carbamates.

CompoundRetention Time (min)Peak Area% Area
Impurity A: 4-Nitrophenol3.825,0000.8
Impurity B: tert-Butyl (2-hydroxyethyl)carbamate5.215,0000.5
Product: this compound 9.1 3,045,000 98.2
Impurity C: Di(tert-butyl) (ethane-1,2-diyl)dicarbamate12.515,5000.5

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the routine purity assessment of this compound and the quantification of non-volatile impurities.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in the mobile phase (50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the HPLC purity validation of the synthesized compound.

HPLC_Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized Product weigh Weigh Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18 Column, Gradient Elution) filter->hplc Inject Sample detect UV Detection (254 nm) hplc->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Area integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC Purity Validation.

Conclusion

For the routine purity analysis of synthesized this compound, the developed reversed-phase HPLC method offers a robust, reliable, and high-resolution approach suitable for identifying and quantifying common process-related impurities. While GC-MS can be a powerful tool for identifying volatile impurities and qNMR provides an excellent orthogonal method for absolute purity determination, HPLC presents a superior balance of accessibility, sensitivity, and resolving power for quality control in most research and drug development settings. The choice of the most appropriate analytical method should be guided by the specific analytical needs, the nature of the sample, and the potential impurities expected.

The Strategic Role of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate in Advanced Drug Discovery: A Comparative Guide to Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the targeted degradation of disease-causing proteins has emerged as a powerful therapeutic modality. At the heart of this approach are innovative molecules like PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), which rely on specialized linkers to connect a target-binding element to a degradation-inducing or cytotoxic moiety. tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate represents a key building block for the synthesis of these critical linkers, offering a stable and versatile scaffold. This guide provides a comparative analysis of carbamate-based linkers in the context of PROTACs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The efficacy of a PROTAC is not solely dependent on the choice of warhead (the ligand that binds to the protein of interest) or the E3 ligase ligand; the linker connecting these two components plays a pivotal role in the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[1][2] The length, composition, and rigidity of the linker are critical determinants of a PROTAC's success, influencing its solubility, cell permeability, and overall degradation efficiency.[3][4]

Comparison of Linker Performance in PROTACs

The selection of a linker can significantly impact the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The following tables provide a comparative overview of different linker types, drawing upon data from various studies to illustrate the impact of linker composition and length on PROTAC performance.

Linker TypeTarget ProteinE3 LigaseKey Performance CharacteristicsReference
Alkyl/Carbamate VariousCRBN, VHLGenerally stable and synthetically accessible. The carbamate group offers greater stability compared to esters.[5][5]
PEG (Polyethylene Glycol) VariousCRBN, VHLHydrophilic nature improves solubility and can enhance cell permeability. Linker length is a critical parameter for optimization.[6][7][8][6][7][8]
Rigid (e.g., piperazine, triazole) VariousCRBN, VHLConformational constraints can lead to more potent degradation and enhanced metabolic stability by pre-organizing the PROTAC into a bioactive conformation.[4][4]
"Clickable" (e.g., containing alkyne or azide) VariousCRBN, VHLAllows for modular and efficient synthesis of PROTAC libraries for rapid optimization of linker length and composition.[4][6][4][6]

Table 1: General Comparison of PROTAC Linker Types. This table outlines the key features of major linker classes used in PROTAC design.

Quantitative Analysis: The Impact of Linker Composition and Length

Systematic studies have demonstrated that there is an optimal linker length for effective protein degradation, which is dependent on the specific target protein and E3 ligase pair. A linker that is too short may cause steric clashes, while one that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination.[3][8]

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC A Alkyl Chain9Concentration-dependent decrease-HEK293T
PROTAC B Three PEG units9Weak degradation-HEK293T
PROTAC C PEG12~50>90Cancer Cell Line A
PROTAC D PEG16~25>95Cancer Cell Line A
PROTAC E PEG20~100~80Cancer Cell Line A

Table 2: Illustrative Data on the Effect of Linker Composition and Length on PROTAC Efficacy. This table presents representative data highlighting how variations in linker structure can significantly alter the degradation potency and efficacy of a PROTAC. The data for PROTACs A and B suggest that for the same length, an alkyl-based linker can be more effective than a PEG-based one for certain targets.[3] The data for PROTACs C, D, and E illustrate the concept of an optimal linker length, with the 16-atom PEG linker showing the highest potency in this hypothetical example.[9]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the synthesis and evaluation of PROTACs. Below are detailed protocols for key experiments.

Protocol 1: General Synthesis of a PROTAC with a Carbamate-Containing Linker

This protocol describes a modular approach to PROTAC synthesis, where the warhead, linker, and E3 ligase ligand are synthesized separately and then conjugated. This compound can be used to introduce the carbamate linker. The 4-nitrophenoxy group serves as a leaving group for coupling with an amine-functionalized warhead or E3 ligase ligand.

Step 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate

  • Dissolve the amine-functionalized E3 ligase ligand (1 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 eq).

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the product by flash column chromatography.

Step 2: Deprotection of the Boc Group

  • Dissolve the Boc-protected linker-E3 ligase ligand conjugate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (20-50% v/v) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is typically used in the next step without further purification.

Step 3: Conjugation to the Warhead

  • Dissolve the carboxylic acid-functionalized warhead (1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add a coupling agent such as HATU (1.2 eq) and DIPEA (2-3 eq) and stir for 15 minutes at room temperature.

  • Add the deprotected linker-E3 ligase ligand conjugate to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blotting for Determination of DC50 and Dmax

This method quantifies the amount of target protein remaining in cells after PROTAC treatment.[10]

  • Cell Culture and Treatment: Seed the chosen cell line in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., anti-GAPDH) should also be used.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.

Visualizing the Process: Signaling Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: Mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-Target & Anti-Loading Control) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (DC50 & Dmax) I->J

References

performance review of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of reagent is critical for the successful and efficient labeling of biomolecules. This guide provides a comprehensive performance review of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate, a p-nitrophenyl (PNP) activated ester, in bioconjugation applications. Its performance is objectively compared with other commonly used amine-reactive crosslinkers, supported by experimental data for the p-nitrophenyl ester class of reagents.

Executive Summary

This compound belongs to the family of p-nitrophenyl (PNP) activated esters, which are employed for the acylation of primary and secondary amines in biomolecules such as proteins and peptides. Compared to the widely used N-hydroxysuccinimide (NHS) esters, PNP esters, including the subject of this review, offer distinct advantages, most notably superior stability in aqueous environments. This increased stability can lead to higher conjugation yields and better reproducibility. However, factors such as reactivity and hydrophobicity should be considered when selecting a reagent for a specific application.

Performance Comparison

The performance of this compound is representative of the broader class of p-nitrophenyl esters. The following tables summarize the key performance indicators in comparison to other popular amine-reactive reagents like NHS esters and fluorinated phenyl esters (TFP/PFP).

Table 1: Comparison of Hydrolytic Stability of Activated Esters

Parameterp-Nitrophenyl (PNP) EsterN-Hydroxysuccinimide (NHS) EsterTetrafluorophenyl (TFP)/Pentafluorophenyl (PFP) Ester
Relative Stability More stable than NHS esters in aqueous solutions.[1]Prone to hydrolysis, especially at neutral to alkaline pH.Generally more stable than NHS esters.
Optimal Reaction pH 7.5 - 8.5[1][2]7.0 - 8.5[3]Slightly higher than NHS esters.
Half-life in Aqueous Solution Longer half-life compared to NHS esters.Can be as short as minutes at pH > 8.Significantly more stable than NHS esters.[4]

Table 2: Comparison of Reaction Yields and Conditions

Parameterp-Nitrophenyl (PNP) EsterN-Hydroxysuccinimide (NHS) EsterTetrafluorophenyl (TFP)/Pentafluorophenyl (PFP) Ester
Typical Reaction Yield High and reproducible yields due to higher stability.[5]Variable, can be lower due to competing hydrolysis.[4]Generally high yields.
Reaction Solvent Aqueous buffers, DMF, DMSO.[6]Aqueous buffers, DMF, DMSO.Aqueous buffers, DMF, DMSO.
Byproduct p-nitrophenol (can be monitored spectrophotometrically)N-hydroxysuccinimideTetrafluorophenol/Pentafluorophenol

Experimental Protocols

General Protocol for Bioconjugation using a p-Nitrophenyl Ester

This protocol is a general guideline for the conjugation of a protein with a p-nitrophenyl ester like this compound.

Materials:

  • Protein to be conjugated in a suitable buffer (e.g., PBS, pH 7.5-8.5). Avoid buffers containing primary amines like Tris.

  • This compound dissolved in an organic solvent like DMF or DMSO.

  • Quenching reagent (e.g., 1M Tris-HCl, pH 8.0 or 1M glycine).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in DMF or DMSO.

  • Add the desired molar excess of the PNP ester solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the conjugate from excess reagent and byproducts using size-exclusion chromatography.

  • Characterize the resulting conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

Mandatory Visualizations

Logical Workflow for Amine-Reactive Bioconjugation

Bioconjugation_Workflow cluster_reagents Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Biomolecule Biomolecule (Protein, Peptide, etc.) in Amine-Free Buffer Reaction Mixing and Incubation (pH 7.5-8.5) Biomolecule->Reaction PNP_Ester tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate in DMF/DMSO PNP_Ester->Reaction Quenching Quenching (Tris or Glycine) Reaction->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis Final_Product Purified Bioconjugate Purification->Final_Product

Caption: A typical workflow for bioconjugation using an amine-reactive p-nitrophenyl ester.

Signaling Pathway of Amine Acylation

Amine_Acylation PNP_Ester tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate Intermediate Tetrahedral Intermediate PNP_Ester->Intermediate Nucleophilic Attack Biomolecule_Amine Biomolecule-NH2 (Primary Amine) Biomolecule_Amine->Intermediate Bioconjugate Stable Amide Bond (Bioconjugate) Intermediate->Bioconjugate Collapse & Leaving Group Departure PNP p-Nitrophenol (Byproduct) Intermediate->PNP

References

Safety Operating Guide

Proper Disposal of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to the presence of a nitrophenyl group, this compound should be treated as hazardous waste. This guide provides essential, step-by-step instructions for the proper management of waste containing this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult your institution's specific safety protocols and, if available, the material's Safety Data Sheet (SDS). In the absence of a specific SDS, the following precautions for handling nitrophenyl compounds and carbamate derivatives should be followed.

Personal Protective Equipment (PPE)

Always wear appropriate personal protective equipment (PPE) when handling this compound and its associated waste. This includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles or a face shield: To protect from splashes.

  • Laboratory coat: To prevent skin contact.

All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Waste Management and Disposal Procedures

Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular solid waste.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step to prevent dangerous reactions.

  • Solid Waste:

    • Collect solid waste, including contaminated items such as gloves, weighing paper, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be specifically designated for nitrophenyl-containing organic waste.

    • Do not mix with non-hazardous waste or other incompatible chemical waste streams, such as strong acids, bases, or oxidizing agents.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a separate, compatible, and leak-proof container.

    • The container must be clearly labeled with the chemical name and associated hazards.

    • Avoid mixing with other liquid waste streams unless compatibility has been verified.

Containerization and Labeling
  • Container Choice: Use chemically compatible and robust containers, such as high-density polyethylene (HDPE) or glass, for waste collection.

  • Labeling: All waste containers must be accurately labeled with:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A description of the contents (e.g., "Solid waste contaminated with...")

    • The date when waste was first added to the container.

Storage and Final Disposal
  • Storage: Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition. Secondary containment, such as a chemical-resistant tray, is recommended to contain any potential leaks.

  • Disposal: Arrange for the collection of the hazardous waste through your institution's licensed environmental waste management contractor. Follow all institutional procedures for requesting a waste pickup.

Quantitative Data for Waste Management

Proper management of hazardous waste requires adherence to specific accumulation limits within the laboratory. The following table summarizes key quantitative data for waste storage.

ParameterLimitRegulatory Body (General Guidance)
Maximum Hazardous Waste Volume in Satellite Accumulation Area (SAA)55 gallonsEPA
Container Fill CapacityDo not fill beyond 90% capacityGeneral Best Practice
Maximum Storage Time in SAAConsult institutional guidelinesEPA/Institutional Policy

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Generate Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D_solid Collect in Labeled Solid Hazardous Waste Container (Nitrophenyl Waste Stream) C->D_solid Solid Waste D_liquid Collect in Labeled Liquid Hazardous Waste Container (Nitrophenyl Waste Stream) C->D_liquid Liquid Waste E Store in Secure Satellite Accumulation Area D_solid->E D_liquid->E F Arrange for Pickup by Licensed Hazardous Waste Contractor E->F G Final Disposal (Incineration or other approved method) F->G

Caption: Disposal workflow for this compound.

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.